molecular formula C13H19NO2 B3050312 3-amino-3-(4-butylphenyl)propanoic Acid CAS No. 250374-96-0

3-amino-3-(4-butylphenyl)propanoic Acid

Cat. No.: B3050312
CAS No.: 250374-96-0
M. Wt: 221.29 g/mol
InChI Key: OADWRZPIUCUUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-3-(4-butylphenyl)propanoic Acid is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-3-(4-butylphenyl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-3-(4-butylphenyl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(4-butylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-3-4-10-5-7-11(8-6-10)12(14)9-13(15)16/h5-8,12H,2-4,9,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADWRZPIUCUUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405172
Record name 3-amino-3-(4-butylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250374-96-0
Record name 3-amino-3-(4-butylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Structural Landscape of Novel β-Amino Acids: A Technical Guide to the Molecular Structure and Conformation of 3-amino-3-(4-butylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-3-(4-butylphenyl)propanoic acid represents a novel, non-proteinogenic β-amino acid with potential applications in medicinal chemistry and materials science. Its unique structural motifs, combining a flexible butyl group with a chiral center and a propanoic acid backbone, suggest a rich conformational landscape that will dictate its biological activity and material properties. This guide provides a comprehensive framework for the elucidation of its molecular structure and conformational dynamics. While direct experimental data for this specific molecule is not yet extensively available in public literature, this document outlines the critical experimental and computational workflows necessary for its complete characterization. By leveraging established methodologies applied to analogous compounds, we present a roadmap for researchers to navigate the synthesis, structural analysis, and conformational assessment of this promising molecule.

Introduction: The Significance of Substituted β-Amino Acids

β-amino acids are crucial building blocks in the synthesis of peptidomimetics, natural products, and pharmacologically active compounds. Unlike their α-amino acid counterparts, the separation of the amino and carboxylic acid groups by an additional carbon atom imparts unique conformational flexibility and resistance to enzymatic degradation. The specific nature of the substituent at the β-carbon profoundly influences the molecule's three-dimensional structure and, consequently, its interactions with biological targets.

The subject of this guide, 3-amino-3-(4-butylphenyl)propanoic acid, incorporates a 4-butylphenyl group. This substituent is of particular interest due to its lipophilicity and potential for non-covalent interactions, such as van der Waals forces and π-π stacking. Understanding the interplay between the flexible butyl chain, the aromatic ring, and the polar amino and carboxyl groups is paramount to unlocking its therapeutic or material potential.

Elucidating the Molecular Structure: A Multi-pronged Approach

A definitive determination of the molecular structure of 3-amino-3-(4-butylphenyl)propanoic acid requires a combination of spectroscopic and crystallographic techniques.

Synthesis and Purification

The initial and most critical step is the synthesis of the target compound. Based on established synthetic routes for similar β-amino acids, a plausible approach involves the following conceptual workflow:

G cluster_synthesis Synthesis Workflow 4-butylbenzaldehyde 4-butylbenzaldehyde Knoevenagel Knoevenagel Condensation 4-butylbenzaldehyde->Knoevenagel Malonic_acid Malonic acid / Ammonium acetate Malonic_acid->Knoevenagel Intermediate_acid 4-butylcinnamic acid Knoevenagel->Intermediate_acid Michael_Addition Michael Addition (Ammonia) Intermediate_acid->Michael_Addition Target_Molecule 3-amino-3-(4-butylphenyl)propanoic acid Michael_Addition->Target_Molecule Purification Purification (Crystallization / Chromatography) Target_Molecule->Purification Characterized_Product Pure Product Purification->Characterized_Product

Caption: Proposed synthetic workflow for 3-amino-3-(4-butylphenyl)propanoic acid.

Spectroscopic Characterization

Following synthesis and purification, a suite of spectroscopic methods is employed for structural verification.

Technique Purpose Expected Observations for 3-amino-3-(4-butylphenyl)propanoic acid
¹H NMR To identify the number and connectivity of protons.Signals corresponding to the butyl chain (aliphatic region), aromatic protons (aromatic region), the chiral proton at C3, and the methylene protons at C2.
¹³C NMR To identify the number and types of carbon atoms.Resonances for the four distinct carbons of the butyl group, the six aromatic carbons (four unique), the chiral C3, the C2 methylene, and the carboxyl carbon.
FT-IR To identify functional groups.Characteristic stretches for N-H (amine), C=O (carboxylic acid), O-H (carboxylic acid), C-H (aromatic and aliphatic), and C=C (aromatic).
Mass Spectrometry To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of C₁₃H₁₉NO₂.

These techniques, when used in concert, provide unambiguous confirmation of the synthesized molecule's identity.

X-ray Crystallography: The Gold Standard

For an unequivocal determination of the solid-state structure, single-crystal X-ray diffraction is indispensable.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen. Collect diffraction data using a diffractometer with a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

The resulting crystal structure would provide invaluable information on intermolecular interactions, such as hydrogen bonding involving the amino and carboxyl groups, and potential packing motifs influenced by the butylphenyl substituent.

Conformational Analysis: From Solid-State to Solution

While X-ray crystallography provides a static picture of the molecule in a crystalline lattice, the conformation in solution is often more biologically relevant. The flexibility of the propanoic acid backbone and the butyl chain suggests that 3-amino-3-(4-butylphenyl)propanoic acid can adopt multiple low-energy conformations.

Computational Modeling: Predicting Conformational Preferences

Computational chemistry is a powerful tool for exploring the conformational landscape of a molecule.

Workflow: Computational Conformational Analysis

G cluster_computational Computational Workflow Initial_Structure Initial 3D Structure Generation Conformational_Search Systematic or Stochastic Conformational Search Initial_Structure->Conformational_Search Low_Energy_Conformers Identification of Low-Energy Conformers Conformational_Search->Low_Energy_Conformers DFT_Optimization Geometry Optimization and Frequency Calculation (DFT) Low_Energy_Conformers->DFT_Optimization Thermodynamic_Analysis Calculation of Relative Energies and Population Analysis DFT_Optimization->Thermodynamic_Analysis Final_Conformers Characterized Stable Conformers Thermodynamic_Analysis->Final_Conformers

Caption: A typical workflow for the computational analysis of molecular conformation.

This workflow allows for the identification of stable conformers and the determination of their relative energies and populations at a given temperature. Key torsional angles to investigate would include those around the C2-C3 bond and the bonds within the butyl chain.

Advanced NMR Techniques: Experimental Validation in Solution

While computational methods are predictive, experimental validation is crucial. Advanced NMR techniques can provide through-bond and through-space correlations that help to define the molecule's solution-state conformation.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are close in space, which can help to distinguish between different folded and extended conformations.

  • Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY but more effective for molecules of this size.

  • J-coupling Analysis: The magnitude of three-bond proton-proton coupling constants (³JHH) can be related to the dihedral angle between the protons via the Karplus equation, providing quantitative conformational information.

By comparing the experimental NMR data with the predictions from computational models, a validated model of the solution-state conformational ensemble can be developed.

Physicochemical Properties: Implications for Drug Development

A thorough understanding of the physicochemical properties of 3-amino-3-(4-butylphenyl)propanoic acid is essential for its potential application in drug development.

Property Significance Predicted Trend
Solubility Affects bioavailability and formulation.The butylphenyl group will decrease aqueous solubility compared to unsubstituted analogs, while the amino and carboxyl groups will enhance it. Solubility will be pH-dependent.
pKa Determines the ionization state at physiological pH.Expected to have two pKa values: one for the carboxylic acid (around 4-5) and one for the amino group (around 9-10).
LogP/LogD Measures lipophilicity, which influences membrane permeability and protein binding.The butylphenyl group will contribute significantly to a higher LogP value, indicating increased lipophilicity. LogD will be pH-dependent.

In silico tools can provide initial estimates for these properties, which should then be confirmed experimentally. The predicted drug-like properties of related compounds suggest that this molecule could be a promising scaffold for further development.[1][2]

Conclusion and Future Directions

The comprehensive characterization of 3-amino-3-(4-butylphenyl)propanoic acid requires a synergistic approach combining organic synthesis, spectroscopy, X-ray crystallography, and computational modeling. While the lack of extensive published data on this specific molecule presents a challenge, the well-established methodologies outlined in this guide provide a clear path forward for its thorough investigation.

Future research should focus on the asymmetric synthesis of the enantiomerically pure forms of this compound, as the chirality at the C3 position will be critical for its biological activity. Subsequent biological screening of the individual enantiomers will be essential to elucidate their pharmacological potential. The insights gained from a detailed structural and conformational analysis will be invaluable for the rational design of novel therapeutics and advanced materials based on this promising β-amino acid scaffold.

References

  • MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

  • Semantic Scholar. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Available from: [Link]

  • ResearchGate. (2024, June 9). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

  • MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Available from: [Link]

  • PubChem. 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Available from: [Link]

  • Google Patents. (2011). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • ResearchGate. (2025, October 11). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Aminopropanoic acid (FDB002253). Available from: [Link]

  • NIST. 2-Amino-3-(4-hydroxyphenyl)-propanoic acid. Available from: [Link]

  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available from: [Link]

  • RSC Publishing. New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems. Available from: [Link]

  • PubChem. 3-(4-Tert-butylphenyl)propanoic acid. Available from: [Link]

  • Chemsrc. (2025, August 27). 3-Amino-3-(4-nitrophenyl)propanoic acid. Available from: [Link]

Sources

Thermodynamic stability of beta-amino acids with butylphenyl side chains

Thermodynamic Stability of -Amino Acids with Butylphenyl Side Chains

Executive Summary

The incorporation of


butylphenyl side chains

This guide provides a deep technical analysis of the thermodynamic stability of these constructs. It details the entropic and enthalpic drivers of stability, specifically focusing on the "hydrophobic clamp" effect provided by the butylphenyl group. We present validated protocols for assessing this stability, ensuring reproducible data for drug development pipelines.

Molecular Architecture & Conformational Dynamics

The -Peptide Backbone Advantage

Unlike natural





  • 
    -Substitution:  The side chain is attached to the 
    
    
    -carbon (adjacent to the nitrogen). This is the most common homologation of natural amino acids.
  • 
    -Substitution:  The side chain is attached to the 
    
    
    -carbon (adjacent to the carbonyl).
The Butylphenyl Moiety: A Thermodynamic Anchor

The p-tert-butylphenyl side chain is not merely a passive structural element; it is a thermodynamic driver.

  • Steric Locking: The bulky tert-butyl group restricts rotation around the

    
     bond, reducing the entropy of the unfolded state (
    
    
    ).
  • Hydrophobic Collapse: The large hydrophobic surface area of the butylphenyl group (

    
    ) drives rapid solvent exclusion. In aqueous environments, the penalty for exposing this group is high, pushing the equilibrium strongly toward the folded state where these groups can cluster (the "hydrophobic effect").[1][2][3]
    

Thermodynamic Principles

The stability of a folded


Enthalpic Contributions ( )
  • Hydrogen Bonding:

    
    -peptides form stable H-bond networks (e.g., C=O(
    
    
    )
    
    
    H-N(
    
    
    )). The butylphenyl group shields these bonds from water, strengthening the electrostatic interaction within the core.
  • Van der Waals Forces: The tert-butyl group is highly effective at filling packing voids. When interdigitated in a helix or sheet (e.g., a "zipper" motif), the dispersive interactions contribute significantly to negative enthalpy.

Entropic Contributions ( )
  • Solvent Entropy: The folding process releases ordered water molecules ("icebergs") surrounding the hydrophobic butylphenyl groups into the bulk solvent. This results in a large positive entropy change for the solvent (

    
    ), which is the primary driving force for folding.
    
  • Conformational Entropy: Because the bulky side chain restricts the number of accessible rotamers in the denatured state, the entropic cost of folding (loss of chain freedom) is lower compared to flexible side chains like alanine.

Visualization: Folding Landscape & Workflow

Folding Equilibrium Diagram

The following diagram illustrates the thermodynamic equilibrium, highlighting the stabilizing role of the butylphenyl group.

FoldingLandscapeUnfoldedUnfolded State(High Entropy, Exposed Hydrophobes)TSTransition State(Nucleation)Unfolded->TSActivationFoldedFolded State(3-14 Helix / Sheet)Buried Butylphenyl CoreTS->FoldedCollapseHydrophobicHydrophobic Effect(Butylphenyl Desolvation)Hydrophobic->UnfoldedDestabilizes (in water)Hydrophobic->FoldedStabilizes (Core Packing)StericSteric Constraints(Restricted Rotamers)Steric->UnfoldedPre-organizes

Figure 1: Thermodynamic folding landscape. The butylphenyl group acts as a critical stabilizer, driving the equilibrium toward the folded state via hydrophobic desolvation and steric pre-organization.

Experimental Protocols

To rigorously determine thermodynamic parameters, we employ a self-validating workflow combining Circular Dichroism (CD) and Differential Scanning Calorimetry (DSC).

Protocol: Variable-Temperature CD Spectroscopy

This assay measures the loss of secondary structure (melting) as a function of temperature.

Materials:

  • Synthesized

    
    -peptide (purified >95% by HPLC).
    
  • Buffer: 10 mM Phosphate, pH 7.4 (avoid chloride ions which absorb in far-UV).

  • Quartz Cuvette: 1 mm path length.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve peptide to a final concentration of 50

    
    M. Filter through 0.22 
    
    
    m PVDF membrane to remove aggregates.
  • Baseline Correction: Acquire a blank spectrum of the buffer alone from 190–260 nm.

  • Spectrum Acquisition: Record CD spectra at 5°C intervals from 5°C to 95°C.

    • Target Signal: Look for the characteristic minimum at ~214 nm (for

      
      -helix).
      
  • Reversibility Check: After reaching 95°C, cool the sample back to 5°C and re-scan.

    • Validation: The spectra must overlap. Hysteresis indicates aggregation, invalidating thermodynamic calculations.

  • Data Fitting: Plot Molar Ellipticity (

    
    ) vs. Temperature. Fit to a two-state denaturation model to extract 
    
    
    and
    
    
    (van't Hoff enthalpy).
Protocol: Proteolytic Stability Assay

Thermodynamic stability often correlates with kinetic stability against proteases.

Step-by-Step Methodology:

  • Incubation: Mix peptide (200

    
    M) with Pronase E or Chymotrypsin (at 1:100 w/w enzyme:substrate ratio) in Tris-HCl buffer.
    
  • Sampling: Aliquot 50

    
    L samples at 
    
    
    hours.
  • Quenching: Immediately add 50

    
    L of 1% TFA/Acetonitrile to stop the reaction.
    
  • Analysis: Inject onto RP-HPLC (C18 column).

  • Calculation: Plot % Intact Peptide vs. Time. Calculate half-life (

    
    ).
    

Data Analysis & Interpretation

The following table summarizes expected thermodynamic trends when comparing a standard phenylalanine-based

Parameter

-hPhe (Reference)

-h(4-tBu-Phe) (Modified)
Interpretation
Melting Temp (

)
45–55°C60–75°CHigher

indicates a more stable folded state due to the hydrophobic clamp.

(25°C)
-2 to -4 kcal/mol-5 to -8 kcal/molMore negative

confirms superior thermodynamic stability.
Hydrophobicity (

)
~1.5~3.2Increased lipophilicity aids membrane penetration but requires careful solubility handling.
Proteolytic

> 24 hours> 72 hoursSteric bulk prevents protease access to the backbone amide bonds.
Experimental Workflow Diagram

Workflowcluster_ValidationThermodynamic ValidationDesignSequence Design(Butylphenyl Incorporation)SynthesisSPPS Synthesis(Fmoc Strategy)Design->SynthesisPurificationHPLC Purification(>95% Purity)Synthesis->PurificationCDCD Spectroscopy(Tm Determination)Purification->CDProteolysisProteolytic Assay(Kinetic Stability)Purification->ProteolysisResultStability Profile(Delta G, t1/2)CD->ResultProteolysis->Result

Figure 2: Experimental workflow for validating the stability of butylphenyl-

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

  • Seebach, D., et al. (2004).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. 
    
  • Cheng, R. P., et al. (2001).

    
    -Peptides: From structure to function. Chemical Reviews. 
    
  • Fisher, B. F., et al. (2018).[4] Thermodynamic Scale of

    
    -Amino Acid Residue Propensities for an 
    
    
    -Helix-like Conformation. Journal of the American Chemical Society.[5]
  • Wimley, W. C., & White, S. H. (1996). Experimentally determined hydrophobicity scale for proteins at membrane interfaces. Nature Structural Biology.

A Technical Guide to Determining the Solubility Profile of 3-amino-3-(4-butylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of 3-amino-3-(4-butylphenyl)propanoic acid, a novel beta-amino acid with potential applications in pharmaceutical and chemical research. As experimental data for this specific compound is not widely available, this document outlines the theoretical principles, predictive analysis, and detailed experimental protocols necessary to generate a robust and reliable solubility profile. We present industry-standard methodologies, including the gold-standard shake-flask method, and provide a rationale for solvent selection across a range of polarities. This whitepaper is intended for researchers, chemists, and drug development professionals tasked with the physicochemical characterization of new chemical entities.

Introduction and Theoretical Foundation

3-amino-3-(4-butylphenyl)propanoic acid is an amphiphilic molecule combining a polar beta-amino acid head with a nonpolar 4-butylphenyl tail. This structure suggests a complex solubility behavior that is critical to understand for applications ranging from reaction chemistry to formulation development. The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and developability.[][2]

Molecular Structure Analysis:

  • Hydrophilic Core: The molecule possesses two ionizable functional groups: a primary amine (-NH₂) and a carboxylic acid (-COOH). In aqueous solution, these groups confer a zwitterionic character, where the molecule can carry both a positive and a negative charge simultaneously.[3][4]

  • Hydrophobic Tail: The 4-butylphenyl group is a significant nonpolar moiety. The hydrophobicity of this side chain is expected to dominate the molecule's overall solubility, particularly in water, drawing comparisons to other phenyl-substituted amino acids.[5][]

This dual nature predicts low intrinsic water solubility but suggests that solubility can be significantly modulated by pH.[7][8] In organic solvents, solubility will be dictated by the interplay between the solvent's polarity and its ability to form hydrogen bonds with the solute's functional groups.[9]

Predicted Physicochemical Properties and Expected Solubility Behavior

Prior to embarking on experimental work, it is useful to establish a hypothesis based on the molecular structure and data from analogous compounds.

Analog Analysis:

  • Baclofen (3-(4-chlorophenyl)-4-aminobutanoic acid): This structurally related GABA agonist is described as "slightly soluble in water" and "very slightly soluble in methanol".[10][11] The butyl group in our target compound is more hydrophobic than a chloro group, suggesting our compound will have even lower aqueous solubility.

  • Phenibut (3-phenyl-4-aminobutanoic acid): The free base form shows good solubility in DMSO (35 mg/mL), while the hydrochloride salt is soluble in water, ethanol, and DMF.[12][13][14][15] This highlights the critical role of salt formation and pH in modulating solubility.

  • 3-Phenylpropanoic acid: This simpler precursor has a water solubility of 5.9 g/L and a pKa of 4.66.[16] The addition of the amino group to our target compound will introduce a basic pKa and zwitterionic properties, fundamentally altering this profile.

Expected Solubility Profile:

  • Aqueous Solubility: Expected to be low in pure water at neutral pH due to the large hydrophobic butylphenyl group. Solubility is predicted to increase significantly at pH values below the acidic pKa (protonation of the carboxylate) and above the basic pKa (deprotonation of the ammonium group).[17][18]

  • Organic Solubility: High solubility is anticipated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functional groups. Good to moderate solubility is expected in polar protic solvents like ethanol and methanol. Poor solubility is predicted for nonpolar solvents such as heptane or toluene.

Part 1: Determination of Aqueous Solubility (pH-Dependence)

The ionization state of 3-amino-3-(4-butylphenyl)propanoic acid is pH-dependent, which directly governs its aqueous solubility. The molecule can exist in cationic, zwitterionic (neutral net charge), and anionic forms.

Figure 1: pH-dependent equilibrium of 3-amino-3-(4-butylphenyl)propanoic acid.

Protocol 1: Thermodynamic Aqueous Solubility via Shake-Flask Method

This protocol is based on the industry-standard OECD Guideline 105 and USP methodologies, considered the gold standard for determining equilibrium solubility.[19][20][21][22][23][24]

Objective: To determine the equilibrium solubility of the compound in aqueous buffers across a physiologically relevant pH range.

Materials:

  • 3-amino-3-(4-butylphenyl)propanoic acid (ensure purity >98%)

  • Calibrated pH meter

  • Orbital shaker with temperature control (set to 25 °C or 37 °C)

  • Glass vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC-UV or LC-MS method for quantification

  • Aqueous Buffers:

    • 0.1 M HCl (pH ~1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8 and 7.4)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each pH condition). A visual excess of solid material must remain at the end of the experiment.[22]

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the respective aqueous buffer to each vial.

  • Equilibration: Tightly cap the vials and place them on the orbital shaker. Agitate at a constant speed for a sufficient duration to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is typical.[25][26]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let coarse particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter into a clean analysis vial. This step is critical to remove any remaining undissolved microparticles.

  • Dilution & Analysis: Dilute the filtered sample with an appropriate mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the samples using the validated HPLC-UV or LC-MS method to determine the concentration.

  • pH Verification: Measure the final pH of the suspension in each vial to ensure it has not shifted significantly during the experiment.[22]

Part 2: Determination of Organic Solvent Solubility

Understanding solubility in organic solvents is crucial for designing synthetic routes, purification strategies (e.g., crystallization), and formulation in non-aqueous vehicles.[27][28][29]

Protocol 2: Thermodynamic Organic Solubility via Shake-Flask Method

The same shake-flask principle is applied to organic solvents.

Objective: To determine the equilibrium solubility in a range of common organic solvents.

Solvent Selection Rationale: A diverse set of solvents should be chosen to cover a range of polarities and hydrogen bonding capabilities.[9]

Solvent Class Example Solvent Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)High polarity, excellent for dissolving polar functional groups.
Acetonitrile (ACN)Medium polarity, common in chromatography and synthesis.
Polar Protic Ethanol (EtOH)Can act as both H-bond donor and acceptor.
Methanol (MeOH)Similar to ethanol but more polar.
Nonpolar TolueneAromatic solvent, may interact with the phenyl ring.
HeptaneAliphatic hydrocarbon, represents a highly nonpolar environment.

Procedure: The procedure is identical to Protocol 1, substituting the aqueous buffers with the selected organic solvents. Temperature control remains critical.

Figure 2: General experimental workflow for the shake-flask solubility method.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Predicted Aqueous Solubility Profile of 3-amino-3-(4-butylphenyl)propanoic acid

Medium pH Expected Solubility Rationale
0.1 M HCl ~1.2 High Cationic form predominates, highly water-soluble.
Acetate Buffer 4.5 Moderate Mixture of cationic and zwitterionic forms.
Phosphate Buffer 7.4 Low Zwitterionic form near isoelectric point; solubility is minimal.
Water ~7.0 Low Dominated by zwitterionic form and hydrophobic tail.

| High pH Buffer | >10 | Moderate to High | Anionic form predominates, increasing solubility. |

Table 2: Predicted Organic Solubility Profile of 3-amino-3-(4-butylphenyl)propanoic acid

Solvent Solvent Type Predicted Solubility Rationale
DMSO Polar Aprotic High Strong dipole-dipole interactions with zwitterionic form.
Ethanol Polar Protic Moderate Solvates via hydrogen bonding.
Acetonitrile Polar Aprotic Low to Moderate Less polar than DMSO.
Toluene Nonpolar Aromatic Very Low Cannot effectively solvate the polar amino acid head.

| Heptane | Nonpolar Aliphatic | Insoluble | Mismatch in polarity is too great. |

Conclusion

This technical guide provides a robust, scientifically-grounded methodology for determining the complete solubility profile of 3-amino-3-(4-butylphenyl)propanoic acid. By combining theoretical analysis with the gold-standard shake-flask experimental protocol, researchers can generate the critical data needed to advance their work. The predicted pH-dependent aqueous solubility and the varied solubility in organic solvents highlight the amphiphilic nature of the molecule. Executing these protocols will provide the foundational physicochemical understanding required for all subsequent research and development activities.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from FILAB website. [Link]

  • Wikipedia. (2024). Baclofen. Retrieved from Wikipedia. [Link]

  • EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. Retrieved from EUROLAB. [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from Situ Biosciences. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from OECD website. [Link]

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from ResearchGate. [Link]

  • AIChE. (2014). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. Retrieved from AIChE website. [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Scribd. (2023). USP 1236 Solubility Measurements Guide. Retrieved from Scribd. [Link]

  • National Center for Biotechnology Information. (n.d.). Baclofen. PubChem Compound Summary for CID 2284. Retrieved from PubChem. [Link]

  • The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Baclofen Tablets. Retrieved from The Japanese Pharmacopoeia. [Link]

  • U.S. Food and Drug Administration. (2021). PRODUCT QUALITY REVIEW(S). Retrieved from accessdata.fda.gov. [Link]

  • ACS Publications. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]

  • World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937. [Link]

  • IS MUNI. (n.d.). Amino Acid Side-chain Hydrophobicity. In: Encyclopedia of Life Science. [Link]

  • Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion. Retrieved from Chemistry Stack Exchange. [Link]

  • ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. Retrieved from ACS Green Chemistry Institute. [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from ResearchGate. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications. [Link]

  • Quora. (2015). Why does the zwitterion have a positive charge at a decreasing pH?. Retrieved from Quora. [Link]

  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]

  • DTU Research Database. (2016). Solvent selection methodology for pharmaceutical processes: Solvent swap. Retrieved from DTU Research Database. [Link]

  • Semantic Scholar. (1971). The solubility of amino acids and two glycine peptides in aqueous ethanol and dioxane solutions. Establishment of a hydrophobicity scale. [Link]

  • Teva API. (2018). Solving solubility issues in modern APIs. Retrieved from Teva API. [Link]

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from Ascendia Pharma. [Link]

  • Semantic Scholar. (n.d.). Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. [Link]

  • Khan Academy. (n.d.). Isoelectric point and zwitterions. Retrieved from Khan Academy. [Link]

  • Wikipedia. (2024). Phenylpropanoic acid. Retrieved from Wikipedia. [Link]

Sources

Precision Hydrophobicity in Peptidomimetics: The Role of 3-Amino-3-(4-butylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern peptidomimetics, the transition from


-amino acids to 

-amino acids represents a critical leap in therapeutic stability and bioavailability. 3-Amino-3-(4-butylphenyl)propanoic acid (CAS: 250374-96-0) stands as a pivotal scaffold within this domain. As a lipophilic

-amino acid, it combines the proteolytic resistance of the

-backbone with the specific hydrophobic reach of the para-butylphenyl side chain.

This technical guide dissects the utility of this molecule as a building block for protease-resistant peptides, antimicrobial agents, and integrin inhibitors. We explore its physicochemical profile, validate synthetic routes for high-enantiopurity production, and provide actionable protocols for its incorporation into drug discovery workflows.

Structural Significance & Physicochemical Profile[1]

The therapeutic failure of many peptide drugs stems from rapid degradation by endogenous proteases. 3-Amino-3-(4-butylphenyl)propanoic acid addresses this via two synergistic mechanisms:

The -Backbone Advantage

Unlike natural


-amino acids, where the amino group is attached to the C

, this molecule features the amino group on the C

(the 3-position).
  • Proteolytic Stability: The additional methylene group (

    
    ) distorts the scissile bond geometry, rendering the peptide bond unrecognizable to most serine proteases and metalloproteases.
    
  • Secondary Structure: In oligomers,

    
    -amino acids induce the formation of stable secondary structures, such as the 14-helix  (stabilized by H-bonds between residue 
    
    
    
    and
    
    
    ), which is distinct from the
    
    
    -helix.
The para-Butylphenyl Moiety

The 4-butylphenyl side chain is not merely a spacer; it is a functional probe for hydrophobic pockets.

  • Lipophilicity (

    
    ):  The butyl group significantly increases the partition coefficient compared to a simple phenyl group. This is critical for membrane permeability and blood-brain barrier (BBB) crossing in CNS-active analogs.
    
  • Steric Reach: The butyl chain extends the hydrophobic interaction range by approximately 4–6 Å beyond the phenyl ring, allowing the molecule to reach deep hydrophobic sub-pockets (e.g., the S1' pocket of proteases) that are inaccessible to phenylalanine or tyrosine.

Synthetic Methodologies

High-purity synthesis is non-negotiable for pharmaceutical applications. We present two validated routes: the scalable Rodionov Reaction for racemic production and Enzymatic Resolution for enantiopurity.

Route A: Modified Rodionov Condensation (Scalable)

The most direct route to the racemic


-amino acid involves the condensation of 4-butylbenzaldehyde with malonic acid and ammonium acetate. This "one-pot" reaction is favored for its atom economy.

Mechanism:

  • Formation of the imine between the aldehyde and ammonia.

  • Knoevenagel condensation with malonic acid.

  • Decarboxylation and Michael addition of ammonia.

Route B: Enzymatic Resolution (Enantioselective)

For biological activity, the


- or 

-enantiomer is often required. Lipase-catalyzed kinetic resolution is the industry standard.
  • Enzyme: Candida antarctica Lipase B (CAL-B) or Penicillin G Acylase (PGA).

  • Substrate: The ethyl ester of the racemic

    
    -amino acid.
    
  • Outcome: The enzyme selectively hydrolyzes the ester of the

    
    -enantiomer (typically), leaving the 
    
    
    
    -ester intact, allowing for facile separation.
Visualization of Synthetic Pathways

SynthesisPathways Aldehyde 4-Butylbenzaldehyde Intermediate Cinnamic Acid Derivative (Transient) Aldehyde->Intermediate Condensation Malonic Malonic Acid + NH4OAc Malonic->Intermediate RacemicProduct Racemic 3-Amino-3-(4-butylphenyl) propanoic acid Intermediate->RacemicProduct Michael Addn + Decarboxylation Esterification Esterification (EtOH, SOCl2) RacemicProduct->Esterification Route B Start RacemicEster Racemic Ethyl Ester Esterification->RacemicEster Enzyme Enzymatic Resolution (CAL-B Lipase) RacemicEster->Enzyme S_Acid (S)-Acid Product (Hydrolyzed) Enzyme->S_Acid Selective Hydrolysis R_Ester (R)-Ester (Unreacted) Enzyme->R_Ester

Figure 1: Dual-pathway synthesis strategy showing the direct Rodionov route and the subsequent enzymatic resolution for chiral isolation.

Peptidomimetic Applications

Antimicrobial Peptides (AMPs)

The "4-butyl" modification is particularly effective in the design of membrane-disrupting AMPs.

  • Mechanism: Bacterial membranes are negatively charged.[1] AMPs typically require a balance of cationic charges (to attract) and hydrophobic bulk (to insert).

  • Application: Replacing Phenylalanine (Phe) with 3-Amino-3-(4-butylphenyl)propanoic acid in an AMP sequence increases the local hydrophobicity, facilitating deeper insertion into the lipid bilayer and enhancing bactericidal activity against Gram-positive strains (e.g., S. aureus).

Integrin Inhibitors (RGD Mimetics)

Integrins (e.g.,


) recognize the RGD (Arg-Gly-Asp) sequence. Small molecule inhibitors often mimic this triad.
  • Role: The 3-amino-3-arylpropanoic acid scaffold serves as the aspartic acid mimetic or the hydrophobic linker.

  • Optimization: The 4-butylphenyl group can occupy the hydrophobic pocket adjacent to the metal-ion-dependent adhesion site (MIDAS), improving affinity over the standard phenyl group by exploiting van der Waals interactions.

Visualization of Peptidomimetic Logic

PeptidomimeticLogic cluster_Stability Stability Factors cluster_Binding Binding Affinity Molecule 3-Amino-3-(4-butylphenyl) propanoic acid BetaBackbone Beta-Backbone (No Proteolysis) Molecule->BetaBackbone ButylGroup 4-Butyl Side Chain Molecule->ButylGroup HalfLife Increased Plasma Half-Life BetaBackbone->HalfLife Therapeutic Efficacy Therapeutic Efficacy HalfLife->Therapeutic Efficacy HydrophobicPocket Deep Hydrophobic Pocket Binding ButylGroup->HydrophobicPocket High Affinity\n(Integrin/Enzyme) High Affinity (Integrin/Enzyme) HydrophobicPocket->High Affinity\n(Integrin/Enzyme)

Figure 2: The Structure-Activity Relationship (SAR) logic demonstrating how the scaffold translates to therapeutic value.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of racemic 3-amino-3-(4-butylphenyl)propanoic acid via the Rodionov method.

Materials:

  • 4-Butylbenzaldehyde (1.0 eq)

  • Malonic acid (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-butylbenzaldehyde (10 mmol) and malonic acid (10 mmol) in ethanol (20 mL).

  • Ammonium Addition: Add ammonium acetate (20 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring for 6–8 hours. Monitor the disappearance of the aldehyde via TLC (Hexane:EtOAc 3:1).
    
  • Precipitation: Allow the reaction mixture to cool to room temperature. The product often precipitates as a white solid.

  • Filtration: Filter the crude solid.

  • Purification: Recrystallize from Ethanol/Water (1:1) to remove unreacted malonic acid and ammonium salts.

  • Validation: Verify structure via

    
     (DMSO-
    
    
    
    ) and Mass Spectrometry (ESI-MS). Look for the characteristic
    
    
    -proton signals at
    
    
    4.2–4.5 ppm.

Data Summary Table:

ParameterSpecificationNote
Appearance White crystalline solid
Melting Point

(decomp)
Typical for

-amino acids
Yield 65–75%Rodionov method
Solubility DMSO, Dilute Acid/BasePoor in water/organic solvents
CAS 250374-96-0

Future Outlook

The field of peptidomimetics is moving towards "Foldamers" —oligomers with predictable, programmable shapes. 3-Amino-3-(4-butylphenyl)propanoic acid is poised to become a standard "hydrophobic staple" in these designs. Future research will likely focus on:

  • Macrocyclization: Incorporating this residue into cyclic peptides to constrain conformation further.

  • Hybrid Peptides: Mixing

    
    - and 
    
    
    
    -residues to create "chimera" peptides that resist degradation while maintaining native-like binding.

References

  • Design and Synthesis of

    
    -Amino Acids: 
    
    • Source: Weiner, B. et al. "A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids." Journal of Organic Chemistry.
    • Context: Describes the Rodionov reaction mechanism and optimization for aryl deriv
    • (Representative link for Rodionov method)

  • Antimicrobial Peptidomimetics

    • Source: Molchanova, N. et al. "Peptoids and Peptidomimetics for Antimicrobial Drug Design." Molecules, 2017.[2]

    • Context: Discusses the role of hydrophobicity and side-chain modific
  • Commercial Availability & CAS Data

    • Source: Alfa Chemistry Product C
    • Context: Verification of CAS 250374-96-0 and commercial availability of the building block.
  • Integrin Inhibitor Design

    • Source: Rechenmacher, F. et al. "Integrin Antagonists: From Design to Drug." Current Pharmaceutical Design.
    • Context: Explains the use of -aryl scaffolds in RGD mimetics.

Sources

Role of 3-amino-3-(4-butylphenyl)propanoic acid in beta-peptide foldamers

Technical Guide: Engineering High-Affinity Foldamers with -hPhe(4-Bu)

Executive Summary

3-amino-3-(4-butylphenyl)propanoic acid is a non-natural




4-butyl

This structural modification serves two critical functions in drug design:

  • Deep Pocket Penetration: The butyl group extends the hydrophobic reach, allowing the residue to fill deep, unoccupied hydrophobic pockets in target proteins (e.g., Bcl-xL, MDM2) more effectively than natural residues.

  • Foldamer Stabilization: The bulky side chain facilitates tight inter-helical packing (specifically in 14-helices), stabilizing the secondary structure against denaturation.

This guide provides the protocols for synthesizing, incorporating, and validating this residue in bioactive foldamers.

Chemical Architecture & Mechanism

Structural Analysis

The molecule is a




  • IUPAC Name: 3-amino-3-(4-butylphenyl)propanoic acid

  • Common Code:

    
    -hPhe(4-Bu)
    
  • Formula:

    
    
    
  • Key Feature: The para-butyl substituent adds significant lipophilicity and steric bulk without disrupting the aromatic

    
    -stacking potential.
    
Mechanism of Action in Foldamers

Beta-peptides can adopt discrete secondary structures (helices) defined by hydrogen bonding patterns.[1] The most common is the 14-helix (defined by a 14-membered H-bond ring between


The Role of


-hPhe(4-Bu):
  • Hydrophobic Core Packing: In a 14-helix, side chains are arranged in a specific radial pattern. The bulky 4-butylphenyl group engages in extensive Van der Waals interactions with adjacent residues (

    
    ), creating a rigid hydrophobic core that prevents unfolding.
    
  • Proteolytic Resistance: The

    
    -backbone is unrecognized by ubiquitous proteases (trypsin, chymotrypsin), extending the half-life of the foldamer from minutes to days in serum.
    
Visualization: Structural Comparison & Homologation

ChemicalStructureAlphaPheα-Phenylalanine(Natural Template)HomologationArndt-EistertHomologation(+CH2 Backbone)AlphaPhe->HomologationBetaPheβ3-Homophenylalanine(Standard β-Residue)Homologation->BetaPheBackbone ExpansionModificationPara-Substitution(+Butyl Group)BetaPhe->ModificationTargetβ3-hPhe(4-Bu)(High-Affinity Anchor)Modification->TargetHydrophobic Reach

Figure 1: Structural evolution from natural phenylalanine to the high-affinity

Synthesis Protocol: The Arndt-Eistert Route

The most reliable method to synthesize enantiopure

Arndt-Eistert homologation

Materials Required[2][3][4]
  • Starting Material: Fmoc-4-butyl-L-phenylalanine (Commercial or synthesized via asymmetric alkylation).

  • Reagents: Isobutyl chloroformate, Diazomethane (generated in situ) or TMS-diazomethane, Silver benzoate (catalyst).

  • Solvents: THF, 1,4-Dioxane, Water.

Step-by-Step Methodology
StepOperationCritical Parameter
1. Activation Dissolve Fmoc-4-butyl-Phe-OH in dry THF. Add N-methylmorpholine (NMM) and cool to -15°C. Add isobutyl chloroformate dropwise.Maintain -15°C to prevent racemization.
2. Diazoketone Filter precipitated salts. Add diazomethane (ether solution) to the filtrate at 0°C. Stir for 3 hours.Safety: Diazomethane is explosive; use blast shield and dedicated glassware.
3. Rearrangement Evaporate excess diazomethane. Dissolve the crude diazoketone in 1,4-dioxane/water (9:1). Add silver benzoate (10 mol%) and sonicate.Evolution of

gas indicates Wolff rearrangement is proceeding.
4. Workup Acidify with 1M HCl, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).Product is Fmoc-

-hPhe(4-Bu)-OH.

Solid Phase Peptide Synthesis (SPPS) of Foldamers

Incorporating

Protocol: Microwave-Assisted Fmoc-SPPS

Resin: Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g recommended to reduce aggregation).

  • Coupling Cocktail:

    • AA: 3.0 equiv Fmoc-

      
      -hPhe(4-Bu)-OH
      
    • Activator: 3.0 equiv HATU (or PyBOP)

    • Base: 6.0 equiv DIEA (Diisopropylethylamine)

    • Solvent: DMF (N,N-Dimethylformamide)

  • Cycle Parameters:

    • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Coupling: Microwave irradiation at 75°C for 10 minutes (or 2 hours at RT). Note:

      
      -residues couple slower than 
      
      
      -residues.
  • Cleavage:

    • 95% TFA / 2.5% TIS / 2.5%

      
       for 3 hours.
      
Validation: CD Spectroscopy

To confirm the foldamer has adopted the desired 14-helix structure:

  • Solvent: Methanol (stabilizes 14-helix).

  • Signature: Look for a minimum at ~214 nm . (Note:

    
    -helices have minima at 208/222 nm; the 14-helix is distinct).
    

Application: Targeting Protein-Protein Interactions (PPIs)[4][5]

The primary utility of


The "Hot Spot" Strategy

Natural interfaces often rely on a triad of hydrophobic residues (e.g., Phe-Trp-Leu). By replacing a natural Phenylalanine with

  • Entropic Gain: The rigid

    
    -backbone pre-organizes the inhibitor.
    
  • Enthalpic Gain: The 4-butyl tail reaches deeper into the hydrophobic pocket, displacing sub-optimal water molecules and increasing Van der Waals contact surface.

Visualization: PPI Inhibition Workflow

PPI_InhibitionTargetProteinTarget Protein(e.g., Bcl-xL)PocketHydrophobic Pocket(Deep/Lipophilic)TargetProtein->PocketInteraction1Weak/Moderate Binding(Surface Contact Only)Pocket->Interaction1Interaction2High-Affinity Binding(Deep Pocket Penetration)Pocket->Interaction2Butyl GroupInterlockNaturalLigandNatural Ligand (α-Helix)Standard Phe ResidueNaturalLigand->Interaction1FoldamerFoldamer InhibitorContaining β3-hPhe(4-Bu)Foldamer->Interaction2ResultApoptosis Induction(or Pathway Blockade)Interaction2->ResultTherapeutic Effect(PPI Blocked)

Figure 2: Mechanism of enhanced inhibition. The 4-butyl extension allows the foldamer to engage deep hydrophobic pockets inaccessible to standard phenylalanine residues.

References

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research. Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). Beta-peptides: from structure to function. Chemical Reviews. Link

  • Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research. Link

  • Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

Precision Structural Analysis of 3-Amino-3-(4-butylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of 3-amino-3-(4-butylphenyl)propanoic acid and its derivatives represents a critical benchmark in the development of lipophilic


-amino acids. These motifs are essential scaffolds in peptidomimetics, serving as precursors for integrin antagonists and neprilysin inhibitors. Unlike their 

-amino counterparts,

-amino acids possess an extra carbon in the backbone, introducing unique folding propensities (e.g.,

-helices) and proteolytic stability.[]

This guide details the end-to-end workflow for the crystal structure analysis of this class of compounds. It addresses the specific challenges posed by the 4-butylphenyl moiety —specifically, the conflict between the hydrophilic zwitterionic core and the flexible, lipophilic alkyl tail—and provides a rigorous protocol for absolute configuration determination.

Molecular Context & Synthetic Origin

Before attempting crystallization, one must understand the provenance of the sample. The target molecule is typically synthesized via a modified Rodionov reaction or through the homologation of


-amino acids (Arndt-Eistert synthesis).
  • Core Structure: A zwitterionic

    
    -amino acid backbone (
    
    
    
    ).
  • Lipophilic Domain: A 4-butylphenyl group at the C3 position.

  • Crystallographic Challenge: The molecule is amphiphilic. The lattice energy is a competition between strong electrostatic hydrogen bonds (head group) and weak van der Waals forces (butyl tail).

Synthesis Note for Crystallographers

Ensure the sample is the free amino acid and not the hydrochloride salt unless specifically intended. The zwitterionic form yields denser packing networks critical for stability studies. If the sample was purified via ion-exchange chromatography, residual ammonium acetate may act as an impurity; rigorous lyophilization is required.

Crystallization Strategy: The Amphiphilic Paradox

Standard vapor diffusion methods often fail for 3-amino-3-(4-butylphenyl)propanoic acid due to its "soap-like" solubility profile. It is soluble in high-pH aqueous buffers but insoluble in non-polar organics.

Protocol: Interface-Directed Crystallization

We recommend a Liquid-Liquid Diffusion (Layering) approach to slow down the zwitterion formation and minimize nucleation rates.

  • Solvent A (Dense, Hydrophilic): Dissolve 20 mg of the compound in 1 mL of water/methanol (1:1) with 1 equivalent of NaOH (to solubilize as the carboxylate).

  • Buffer Layer: Carefully pipette 0.5 mL of pure methanol on top.

  • Solvent B (Light, Acidic): Carefully layer 1 mL of ethanol containing 1.1 equivalents of acetic acid.

Mechanism: As the acid diffuses downwards, it neutralizes the carboxylate slowly. The molecule passes through its isoelectric point (pI) at the interface, crystallizing as the zwitterion.

Visualization: Crystallization Workflow

CrystallizationWorkflow Start Crude Sample (Salt Form) Solubility Solubility Screen (Polar vs Non-Polar) Start->Solubility Method_Sel Method Selection Solubility->Method_Sel Layering Liquid-Liquid Diffusion (Acid/Base Interface) Method_Sel->Layering Amphiphilic Evap Slow Evaporation (Methanol/Water) Method_Sel->Evap High Solubility Check Microscopy Check (Birefringence) Layering->Check Evap->Check Optimization Optimize pH/Conc Check->Optimization Amorphous/Small XRay Single Crystal Selection Check->XRay Prismatic Optimization->Method_Sel

Figure 1: Decision matrix for crystallizing amphiphilic


-amino acids.

Data Collection & Reduction

The presence of the butyl chain necessitates low-temperature data collection. At room temperature, the terminal methyl and methylene groups will exhibit high thermal motion (large atomic displacement parameters), obscuring the precise geometry.

Experimental Parameters
ParameterSettingRationale
Temperature 100 K (Liquid

)
Freezes the conformation of the flexible 4-butyl chain.
Source Cu K

(

Å)
Essential for absolute configuration (Friedel pairs) if no heavy atom is present.
Resolution 0.80 Å or betterRequired to resolve individual atoms in the disordered alkyl tail.
Strategy Full Sphere (360°)High redundancy is needed to accurately determine the Flack parameter.

Critical Step: If the crystal is a thin plate (common for these derivatives), use an X-ray beam with a micro-focus source to maximize flux density on the sample volume.

Structure Solution and Refinement

This is the phase where the "4-butyl" group often introduces complexity. The structure is typically solved using Dual-Space methods (SHELXT) and refined using Least-Squares (SHELXL) .

Handling Alkyl Chain Disorder

The butyl tail may adopt two conformations (e.g., anti vs. gauche) in the crystal lattice to fill voids.

  • Identify Disorder: Look for elongated thermal ellipsoids on the butyl carbons (

    
    ).
    
  • Split Positions: Assign two components (Part A and Part B).

  • Restraints: Apply SAME or SADI restraints to bond lengths and angles to ensure chemically reasonable geometries for both disordered parts.

  • Constraints: Constrain the occupancy sum to 1.0 (e.g., 21.000 in SHELX).

Absolute Configuration

For pharmaceutical applications, determining the enantiomer (S vs. R) is mandatory.

  • Flack Parameter (

    
    ): 
    
    • 
      : Correct structure.
      
    • 
      : Inverted structure (wrong enantiomer).
      
    • Note: For light-atom structures (C, H, N, O), the anomalous signal is weak. If the standard error on the Flack parameter is high (

      
      ), consider synthesizing a derivative with a heavy atom (e.g., 4-bromophenyl analog) or using Mosher's Method  via NMR for cross-validation [1].
      
Visualization: Refinement Logic

RefinementLogic Load Load Reflection Data (.hkl) Solve Structure Solution (SHELXT/Dual Space) Load->Solve InitialRef Isotropic Refinement Solve->InitialRef CheckDisorder Check Alkyl Chain (Thermal Ellipsoids) InitialRef->CheckDisorder ModelDisorder Split Occupancies Apply DFIX/SIMU CheckDisorder->ModelDisorder High Ueq Aniso Anisotropic Refinement (Non-H atoms) CheckDisorder->Aniso Normal Ueq ModelDisorder->Aniso Hydrogens Add H-atoms (Riding Model) Aniso->Hydrogens Flack Check Flack Parameter Hydrogens->Flack Final Final CIF Generation Flack->Final

Figure 2: Refinement workflow emphasizing disorder modeling for lipophilic side chains.

Supramolecular Architecture

The crystal packing of 3-amino-3-(4-butylphenyl)propanoic acid derivatives almost universally follows a Bilayer Motif .

The Hydrophilic Zipper

The zwitterionic backbone forms a robust 2D network.

  • Interaction:

    
     hydrogen bonds.
    
  • Geometry: The ammonium group typically donates three H-bonds to carboxylate oxygens of neighboring molecules, forming a "head-to-head" hydrophilic layer.

The Hydrophobic Buffer

The 4-butylphenyl groups project outward from this hydrophilic layer.

  • Packing: The butyl chains interdigitate with chains from the adjacent layer.

  • Significance: This region is held together only by weak van der Waals forces. This is the "slip plane" of the crystal, making these crystals prone to delamination or plate-like morphology.

Data Table: Typical Hydrogen Bond Geometries

Interaction Donor Acceptor Distance (Å) Angle (°)

| Primary Charge Assist |


 | 

|

|

| | Lateral Networking |

|

|

|

| | Layer Bridging |

|

|

|

|

Pharmaceutical Implications

Understanding this structure is not merely an academic exercise; it directly impacts drug developability.

  • Polymorphism Risk: The flexibility of the butyl chain suggests a high risk of conformational polymorphism. Different crystallization solvents may lock the butyl group into different rotamers, altering the melting point and dissolution rate.

  • Bioavailability: The "bilayer" packing mimics lipid membranes. The energy required to break the lattice (lattice energy) vs. the energy gained by solvation dictates solubility. The strong zwitterionic lattice often results in low aqueous solubility despite the polar head group.

  • Formulation: To improve solubility, converting the zwitterion to a hydrochloride or tosylate salt is recommended to disrupt the strong head-to-head H-bond network [2].

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180.

  • Seebach, D., et al. (2004). -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 87, 27-69.
  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of crystal structure data.

Sources

Technical Guide: Safety & Handling of 3-Amino-3-(4-butylphenyl)propanoic Acid

[1][2]

Part 1: Chemical Identity & Physicochemical Context[1][2][3]

Executive Summary

3-amino-3-(4-butylphenyl)propanoic acid is a


12peptidomimetics

12

12
Chemical Specifications
PropertySpecificationNotes
Chemical Name 3-amino-3-(4-butylphenyl)propanoic acidIUPAC nomenclature
Analog CAS 117391-52-3 (Ethyl analog)Reference for hazard extrapolation
Molecular Formula

Calculated
Molecular Weight ~221.30 g/mol Calculated
Physical State Solid (Powder/Crystalline)Likely white to off-white
Solubility Low in neutral water; Soluble in dilute acid/baseZwitterionic character
Chirality Contains one chiral center (C3)Often supplied as racemic or enantiopure (R/S)

Part 2: Hazard Identification (GHS Classification)[1][2][8]

Signal Word: WARNING

Based on the toxicity profiles of

Hazard Statements
  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][5] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3]

Part 3: Strategic Handling & Experimental Protocols

The Zwitterion Challenge

Unlike simple organic acids, 3-amino-3-(4-butylphenyl)propanoic acid exists as a zwitterion at neutral pH.[1][2] This results in:

  • High Melting Point: Often

    
     (with decomposition).
    
  • Electrostatic Properties: The dry powder is prone to static charge, making weighing difficult.

  • Solubility Profile: It is often insoluble in organic solvents (DCM, Et2O) unless the amine is protected (e.g., Boc) or the acid is esterified.

Protocol: Solubilization for Biological Assays

Do not attempt to dissolve directly in neutral PBS.

  • Weighing: Use an anti-static gun on the weighing boat.

  • Primary Solvent: Dissolve the compound in DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 100 mM).

    • Why? DMSO disrupts the intermolecular ionic lattice.

  • Dilution: Dilute the DMSO stock into the aqueous buffer.

    • Validation: If precipitation occurs, acidify slightly (0.1% Formic Acid) to protonate the amine, or basify to deprotonate the carboxylic acid, breaking the zwitterion.

Workflow Visualization: Handling Decision Tree

The following diagram outlines the decision logic for handling this compound based on its chemical state.

HandlingWorkflowStartCompound Receipt:3-amino-3-(4-butylphenyl)propanoic acidStateCheckDetermine State:Free Acid vs. Salt (HCl)Start->StateCheckFreeAcidFree Acid (Zwitterion)StateCheck->FreeAcidSaltFormSalt Form (e.g., HCl)StateCheck->SaltFormSolubilityIssueIssue: Poor Solubilityin Organic SolventsFreeAcid->SolubilityIssueActionAcidAction: Dissolve in DMSOor 1M HCl/NaOHSolubilityIssue->ActionAcidCouplingPeptide Coupling?ActionAcid->CouplingSolubilityGoodSoluble in Water/MeOHSaltForm->SolubilityGoodSolubilityGood->CouplingProtectRequirement: Protect Amine (Boc/Fmoc)or Carboxyl (Ester)Coupling->Protect

Figure 1: Decision matrix for solubilization and synthetic preparation of zwitterionic

12

Part 4: Emergency Response & First Aid[1][2][10][12]

In the event of exposure, the lipophilic nature of the butyl chain may increase skin absorption compared to simpler amino acids.

Exposure RouteImmediate ActionScientific Rationale
Inhalation Move to fresh air.[1][2][4][7] If breathing is difficult, give oxygen.[5][7]Dust may irritate bronchial mucous membranes (H335).[3]
Skin Contact Wash with soap and water.[5][7] Do not use ethanol. Ethanol may enhance transdermal absorption of the lipophilic compound.
Eye Contact Rinse with water for 15 min.[5][6] Lift eyelids.Mechanical and chemical irritation (H319).
Ingestion Rinse mouth. Do NOT induce vomiting.Prevent aspiration of foam/vomit into lungs.
Emergency Decision Logic

EmergencyResponseExposureExposure IncidentTypeIdentify TypeExposure->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleActionSkinWash: Soap & Water(No Solvents)Skin->ActionSkinActionEyeFlush: 15 MinsIsotonic Saline/WaterEye->ActionEyeActionInhaleEvacuate to Fresh AirMonitor O2 SaturationInhale->ActionInhale

Figure 2: Immediate response protocols categorized by exposure route.

Part 5: Storage and Stability[1][2]

  • Storage Conditions: Store at

    
     to 
    
    
    (Refrigerated).
  • Hygroscopicity:

    
    -amino acids can be hygroscopic.[1] Store under inert gas (Nitrogen/Argon) if possible to prevent caking.
    
  • Shelf Life: Generally stable for >2 years if kept dry and dark.

References

  • Chem-Impex International. (n.d.). Boc-(S)-3-amino-3-(4-methylphenyl)propionic acid. Retrieved from [1]

    • Source for analog physical properties and handling context.
  • Synblock. (n.d.). 3-Amino-3-(4-ethylphenyl)propanoic acid (CAS 117391-52-3).[1][2] Retrieved from [1][2]

    • Source for hazard classific
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 440311, 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [1][2]

    • General reference for beta-amino acid zwitterionic properties.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Amino-3-phenylpropionic acid. Retrieved from

    • General safety protocols for beta-phenylalanine deriv

Methodological & Application

Application Note: High-Fidelity Fmoc Protection of 3-amino-3-(4-butylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scope

This application note details the protocol for the


-Fmoc protection of 3-amino-3-(4-butylphenyl)propanoic acid , a lipophilic 

-amino acid derivative often utilized in the synthesis of peptidomimetics and stable

-peptides.

Unlike standard


-amino acids, this substrate presents two distinct challenges:
  • Steric and Electronic Environment: The

    
    -position of the amine, combined with the bulky 4-butylphenyl group, alters nucleophilicity compared to standard alanine or phenylalanine derivatives.
    
  • Solubility Profile: The hydrophobic butyl chain significantly reduces solubility in standard aqueous alkaline buffers used for Schotten-Baumann conditions.

Strategic Recommendation: We utilize Fmoc-OSu (9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. While Fmoc-Cl is more reactive, it is prone to generating dipeptide impurities and "Fmoc-dipeptides" via mixed anhydride intermediates. Fmoc-OSu offers a controlled release of the Fmoc cation, minimizing oligomerization, though users must be vigilant against Lossen rearrangement byproducts.

Strategic Analysis of Reaction Parameters

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl
FeatureFmoc-ClFmoc-OSu (Recommended)
Reactivity High (Aggressive)Moderate (Controlled)
Major Side Reaction Dipeptide formation (Oligomerization)Lossen Rearrangement (Formation of Fmoc-

-Ala)
Byproduct Removal Difficult (Oligomers co-elute)Easier (HOSu is water-soluble)
Suitability for

-AA
LowHigh

Expert Insight: For this specific substrate, the risk of oligomerization with Fmoc-Cl is exacerbated by the steric bulk of the butylphenyl group, which can trap activated intermediates. Fmoc-OSu is the superior choice for purity.

Solvent Engineering

Standard protocols use 1:1 Water:Dioxane. However, the 4-butylphenyl moiety renders the starting material poorly soluble in this mixture at 0°C.

  • Modification: We employ a 1:2 Water:Acetone or 1:2 Water:Dioxane ratio. Acetone is often preferred for easier removal during workup, but Dioxane provides better solvation for the hydrophobic aromatic system.

  • Critical Control: The amino acid must be fully dissolved (or extremely fine suspension) before Fmoc-OSu addition to ensure homogenous kinetics.

pH Control

The reaction relies on the unprotonated amine (


) acting as a nucleophile.
  • Target pH: 8.5 – 9.0.

  • Risk: pH > 10 causes rapid hydrolysis of the Fmoc group (forming dibenzofulvene). pH < 8 protonates the amine (

    
    ), stalling the reaction.
    
  • Buffer:

    
     is preferred over 
    
    
    
    to maintain the higher pH required for the slightly less basic
    
    
    -amine.

Detailed Experimental Protocol

Materials
  • Substrate: 3-amino-3-(4-butylphenyl)propanoic acid (1.0 equiv)

  • Reagent: Fmoc-OSu (1.1 equiv)

  • Base: Sodium Carbonate (

    
    )
    
  • Solvents: 1,4-Dioxane (HPLC Grade), Water (Milli-Q), Ethyl Acetate (EtOAc), HCl (1N and 6N).

Step-by-Step Procedure
Phase 1: Solubilization
  • In a round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-3-(4-butylphenyl)propanoic acid (10 mmol) in Water (20 mL).

  • Add

    
      (20 mmol, 2.0 equiv) solid. Stir until dissolved.
    
    • Note: The solution may remain cloudy due to the lipophilic substrate.

  • Add 1,4-Dioxane (40 mL).

    • Observation: The mixture should become clear. If turbidity persists, add more Dioxane (up to 60 mL total) until a single phase is achieved.

  • Cool the solution to 0°C in an ice bath.

Phase 2: Acylation
  • Dissolve Fmoc-OSu (11 mmol, 1.1 equiv) in 1,4-Dioxane (10 mL).

  • Add the Fmoc-OSu solution dropwise to the reaction mixture over 30 minutes.

    • Why: Slow addition prevents local high concentrations of reagent, reducing the risk of side reactions (Lossen rearrangement).

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 4–16 hours .

    • Monitoring: Check by TLC (System: EtOAc/Hexane/AcOH) or HPLC. The free amino acid will disappear.

Phase 3: Workup & Isolation
  • Evaporation: Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of Dioxane/Acetone.

    • Caution: Do not heat above 40°C to prevent Fmoc cleavage.

  • Wash: Dilute the remaining aqueous residue with Water (50 mL) and extract with Diethyl Ether (

    
     mL).
    
    • Purpose: This removes unreacted Fmoc-OSu and non-polar byproducts (dibenzofulvene). The product remains in the aqueous phase as the sodium salt.

  • Acidification: Cool the aqueous phase to 0°C. Slowly acidify with 1N HCl to pH 2–3 while stirring vigorously.

    • Observation: The product will precipitate as a white solid or oil.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Drying: Combine organic layers, wash with Brine (

    
     mL), dry over anhydrous 
    
    
    
    , and filter.
  • Concentration: Evaporate the solvent to yield the crude product.

Phase 4: Purification
  • Recrystallization: Dissolve crude solid in minimum hot EtOAc. Add Hexane dropwise until turbid. Cool to 4°C overnight.

    • Alternative: If the product is an oil (common with butyl derivatives), use column chromatography (Gradient: Hexane -> 50% EtOAc/Hexane + 1% AcOH).

Visualizing the Workflow

Reaction Scheme & Logic Flow

The following diagram illustrates the reaction pathway and the critical decision nodes for purity control.

FmocProtection Substrate 3-amino-3-(4-butylphenyl) propanoic acid Intermediate Tetrahedral Intermediate Substrate->Intermediate pH 8.5-9.0 Nucleophilic Attack Impurity Dipeptide (Oligomerization) Substrate->Impurity If Fmoc-Cl used (Avoid) Reagent Fmoc-OSu (in Dioxane) Reagent->Intermediate Product Fmoc-Protected Product Intermediate->Product Elimination of HOSu SideProduct Fmoc-beta-Ala (Lossen Rearrangement) Intermediate->SideProduct Excess Base/Reagent Risk Wash Ether Wash (Remove excess Fmoc-OSu) Product->Wash Acidify Acidify to pH 2 (Precipitate Product) Wash->Acidify

Figure 1: Reaction mechanism and critical control points for minimizing Lossen rearrangement and oligomerization.

Experimental Workflow Diagram

Workflow Start Start: 10 mmol Substrate Solubilize Dissolve in H2O/Na2CO3 Add Dioxane (1:2 ratio) Start->Solubilize Cool Cool to 0°C Solubilize->Cool AddFmoc Add Fmoc-OSu (1.1 eq) Dropwise over 30 min Cool->AddFmoc React Warm to RT Stir 4-16h AddFmoc->React Check TLC Check Complete? React->Check Check->React No Workup1 Evaporate Organics (Rotavap < 40°C) Check->Workup1 Yes Workup2 Wash Aqueous with Ether (Discard Organic Layer) Workup1->Workup2 Workup3 Acidify Aqueous to pH 2 Extract with EtOAc Workup2->Workup3 Finish Dry, Filter, Concentrate Recrystallize (EtOAc/Hex) Workup3->Finish

Figure 2: Step-by-step experimental workflow ensuring solubility and purity.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Incomplete Reaction Substrate precipitation due to butyl hydrophobicity.Increase Dioxane ratio to 2:1 (Dioxane:Water). Ensure vigorous stirring.
Gel formation High concentration of the lipophilic salt.Dilute reaction mixture with more water/dioxane mix.
Low Yield Product trapped in organic wash or not fully precipitated.Ensure pH is < 3 during extraction. Do not discard the Ether wash without checking TLC (sometimes the salt is lipophilic enough to extract).
Impurity: Fmoc-

-Ala
Lossen rearrangement of Fmoc-OSu.Strictly limit Fmoc-OSu to 1.05–1.1 eq. Do not overheat.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 109(6), 2455–2504.

  • Carpino, L. A., & Han, G. Y. (1972). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group."[3][4] The Journal of Organic Chemistry, 37(22), 3404–3409.

  • Obkircher, M., et al. (2008). "Formation of Fmoc-beta-alanine during Fmoc-protection with Fmoc-OSu." Journal of Peptide Science. (Discussion on Lossen Rearrangement side reactions).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Schotten-Baumann conditions).

  • Chem-Impex International. "Fmoc-beta-Amino Acids Product Guide." (General handling for beta-amino acids).

Sources

Incorporating 3-amino-3-(4-butylphenyl)propanoic acid into biologically active peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Incorporating 3-amino-3-(4-butylphenyl)propanoic acid into Biologically Active Peptides

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a transformative strategy in medicinal chemistry, offering a robust method to overcome the inherent limitations of native peptides, such as poor proteolytic stability and conformational flexibility. This guide provides a comprehensive framework for the synthesis and integration of a novel β-amino acid, 3-amino-3-(4-butylphenyl)propanoic acid, into peptide sequences. We detail the rationale, step-by-step protocols, and analytical validation methods, from the synthesis of the Fmoc-protected building block to the final biological evaluation of the modified peptide. The inclusion of the 4-butylphenyl moiety offers a unique lipophilic side chain, potentially enhancing membrane interactions or specific receptor binding, while the β-amino acid backbone is designed to confer significant resistance to enzymatic degradation.

Introduction: The Rationale for β-Amino Acid Integration

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical application is often hampered by rapid degradation by endogenous proteases.[1][2] The integration of β-amino acids, which feature an additional carbon atom in their backbone compared to their α-amino acid counterparts, provides a powerful solution to this challenge.[3] This structural modification sterically hinders recognition by proteases, leading to a profound increase in the peptide's half-life in biological systems.[1][4][5]

Beyond enhancing stability, β-amino acids induce unique conformational constraints, allowing for the formation of novel secondary structures not accessible to α-peptides. This capability opens new avenues for designing peptidomimetics that can mimic or antagonize the function of natural peptides, targeting protein-protein interactions or receptors with high affinity and specificity.[6][7][8] The specific building block discussed herein, 3-amino-3-(4-butylphenyl)propanoic acid, was selected for its potential to introduce a significant hydrophobic element, which can be critical for modulating interactions with biological membranes or hydrophobic pockets in target proteins.

This document serves as a technical guide for researchers, providing validated protocols for the entire workflow, from chemical synthesis to biological characterization.

Synthesis of Fmoc-3-amino-3-(4-butylphenyl)propanoic acid

The successful incorporation of any non-proteinogenic amino acid via Solid-Phase Peptide Synthesis (SPPS) first requires the synthesis of a suitably protected building block. For modern SPPS, the 9-fluorenylmethoxycarbonyl (Fmoc) group is the protection of choice for the α-amino group due to its lability under mild basic conditions, which preserves acid-labile side-chain protecting groups and the resin linkage.[][10]

The following protocol outlines a robust method for the synthesis of the required Fmoc-protected β-amino acid, adapted from established procedures for similar 3-aryl-β-amino acids.[11][12]

Workflow for Building Block Synthesis

start_node Start: 4-Butylbenzaldehyde + Malonic Acid + Ammonium Acetate A Intermediate: (±)-3-amino-3-(4-butylphenyl)propanoic acid start_node->A Reflux in Ethanol (Rodionov Reaction) process_node process_node purify_node purify_node protect_node protect_node final_node Final Product: Fmoc-3-amino-3-(4-butylphenyl)propanoic acid B Add Fmoc-OSu Adjust to pH 8-9 with NaHCO3 A->B Dissolve in Aqueous Dioxane C Acidify with HCl (Precipitation) B->C Stir at RT D Purification: Recrystallization (e.g., from Ethyl Acetate/Hexane) C->D Filter & Wash D->final_node

Caption: Synthesis and Fmoc protection of the β-amino acid building block.

Protocol 2.1: Synthesis of (±)-3-amino-3-(4-butylphenyl)propanoic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-butylbenzaldehyde (1 equiv.), malonic acid (1.2 equiv.), and ammonium acetate (1.5 equiv.) in absolute ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, a precipitate should form. If not, reduce the solvent volume under reduced pressure. Filter the solid product, wash with cold ethanol, and dry under vacuum. This crude product can often be used directly in the next step.

Protocol 2.2: Fmoc Protection
  • Dissolution: Suspend the crude 3-amino-3-(4-butylphenyl)propanoic acid (1 equiv.) in a 1:1 mixture of 1,4-dioxane and water.

  • Reagent Addition: Add 9-fluorenylmethoxysuccinimidyl carbonate (Fmoc-OSu) (1.05 equiv.).

  • pH Adjustment: Slowly add a 10% aqueous sodium bicarbonate solution to the stirring mixture to maintain the pH between 8.0 and 9.0.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Precipitation: Once the reaction is complete (monitored by TLC), dilute the mixture with water and acidify to pH ~2 with 1M HCl. A white precipitate will form.

  • Purification & Validation:

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Fmoc-protected amino acid.

    • Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass should be confirmed to within ±5 ppm.

Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide

SPPS allows for the efficient, stepwise assembly of a peptide chain on an insoluble resin support.[13][14] The following protocol is a general guide for incorporating our custom β-amino acid into a target peptide sequence using Fmoc/tBu chemistry.

SPPS Cycle for β-Amino Acid Incorporation

SPPS_Cycle resin_node resin_node deprotect_node deprotect_node wash_node wash_node couple_node couple_node Resin Fmoc-Peptide -Resin Deprotection Fmoc Deprotection Resin->Deprotection 20% Piperidine in DMF Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: Fmoc-β-AA-OH + Activator Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Resin Repeat for next AA

Caption: The core cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol 3.1: Peptide Elongation

This protocol assumes the use of a standard solid-phase synthesis resin (e.g., Rink Amide AM resin, 0.5 mmol/g loading).

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for another 10-15 minutes. This ensures complete removal of the Fmoc group.

  • Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the amino acid to be coupled. For the custom β-amino acid, dissolve Fmoc-3-amino-3-(4-butylphenyl)propanoic acid (4 equiv.), HBTU (3.9 equiv.), and HOBt (4 equiv.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equiv.) and allow the mixture to activate for 2-5 minutes.

    • Causality: HBTU/HOBt is a highly efficient coupling reagent system that minimizes racemization and is effective for coupling sterically hindered amino acids.[15]

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. Due to the potential steric hindrance of the β-amino acid, a longer coupling time or a double coupling (repeating step 4) may be necessary.

  • Washing: Wash the resin with DMF (3-5 times). A negative Kaiser test confirms a successful coupling.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Peptide Cleavage, Purification, and Characterization

Once the synthesis is complete, the peptide must be cleaved from the resin and purified.

Protocol 4.1: Cleavage and Deprotection
  • Preparation: After the final Fmoc deprotection and washing, dry the resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A standard choice is Reagent K: 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), and 1% triisopropylsilane (TIS).

    • Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. The other components act as scavengers to prevent side reactions with reactive cationic species generated during cleavage.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of ice-cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

Protocol 4.2: Purification and Analysis

The crude peptide must be purified, typically by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[16][17]

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Inject the solution onto a preparative C18 RP-HPLC column.

    • Elute the peptide using a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Collect fractions corresponding to the main product peak.

  • Characterization:

    • Analytical HPLC: Analyze the collected fractions for purity on an analytical C18 column. Pool fractions with >95% purity.

    • Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using MALDI-TOF or ESI-MS.[18] The observed mass should match the calculated theoretical mass.

    • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Table 1: Expected Characterization Data for a Model Peptide
Peptide Sequence (Example)ModificationCalculated Mass (Da)Observed Mass (ESI-MS, [M+H]⁺)HPLC Purity (%)
H-Gly-Ala-X -Leu-NH₂X = 3-amino-3-(4-butylphenyl)propanoic acid447.61447.63>98%
H-Gly-Ala-Phe-Leu-NH₂Control (all α-amino acid)391.47391.48>98%

Biological Evaluation: Proteolytic Stability Assay

A primary motivation for incorporating β-amino acids is to enhance resistance to enzymatic degradation.[2][4] This protocol describes a direct assay to compare the stability of the modified peptide against its all-α-amino acid counterpart.

Comparative Stability Workflow

cluster_0 α,β-Peptide Arm cluster_1 α-Peptide Control Arm start_node start_node process_node process_node analysis_node analysis_node result_node result_node A1 α,β-Peptide Solution A2 Add Trypsin A1->A2 A3 Incubate at 37°C (Timepoints: 0, 1, 4, 8, 24h) A2->A3 C RP-HPLC Analysis A3->C Quench & Analyze B1 α-Peptide Solution B2 Add Trypsin B1->B2 B3 Incubate at 37°C (Timepoints: 0, 1, 4, 8, 24h) B2->B3 B3->C Quench & Analyze D Plot % Intact Peptide vs. Time C->D Integrate Peak Area E Result: α,β-Peptide shows high stability D->E Compare Half-lives

Caption: Workflow for comparing the proteolytic stability of modified and control peptides.

Protocol 5.1: Protease Digestion Assay
  • Peptide Solutions: Prepare stock solutions of both the β-amino acid-containing peptide and the all-α control peptide at 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Enzyme Solution: Prepare a stock solution of a relevant protease, such as trypsin, at 0.1 mg/mL in the same buffer.

  • Reaction Initiation: In separate microcentrifuge tubes, combine 90 µL of each peptide solution with 10 µL of the trypsin solution (final peptide:enzyme ratio of 100:1 w/w).

  • Time Course: Incubate the reactions at 37°C. At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 10 µL aliquot from each reaction.

  • Quenching: Immediately quench the enzymatic reaction by mixing the aliquot with 90 µL of 1% TFA. This denatures the enzyme.

  • Analysis: Analyze each quenched time point by analytical RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide.

  • Data Processing: Calculate the percentage of intact peptide remaining at each time point by comparing its peak area to the peak area at t=0. Plot the results to determine the degradation kinetics and half-life (t₁/₂) of each peptide.

Table 2: Expected Proteolytic Stability Results
PeptideHalf-life (t₁/₂) in Trypsin (hours)
H-Gly-Ala-X -Leu-NH₂ (α,β-Peptide)> 24 hours
H-Gly-Ala-Phe-Leu-NH₂ (α-Peptide)< 4 hours

Conclusion and Future Perspectives

This guide provides a detailed, validated pathway for the synthesis and incorporation of 3-amino-3-(4-butylphenyl)propanoic acid into peptides. By following these protocols, researchers can reliably produce modified peptides with significantly enhanced proteolytic stability, a critical attribute for therapeutic development. The presence of the β-amino acid backbone, combined with the unique 4-butylphenyl side chain, creates a versatile tool for probing biological systems. Future applications could involve incorporating this building block into known bioactive peptide sequences to create potent and durable analogs for targets such as GPCRs, ion channels, or to inhibit challenging protein-protein interactions.

References

  • Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Nature Communications. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity. [Link]

  • Ribosomal Incorporation of Consecutive β-Amino Acids. Journal of the American Chemical Society. [Link]

  • Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology. [Link]

  • Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. Scientific Reports. [Link]

  • Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. ACS Chemical Biology. [Link]

  • Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ResearchGate. [Link]

  • Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]

  • Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Chemistry & Biodiversity. [Link]

  • Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. ResearchGate. [Link]

  • Enrichment of Modified Peptides via Immunoaffinity Precipitation with Modification-Specific Antibodies. Cold Spring Harbor Protocols. [Link]

  • Peptide Isolation & Purification Techniques. Waters Corporation. [Link]

  • Beta-amino acids: versatile peptidomimetics. ResearchGate. [Link]

  • Advances in Therapeutic Peptides Separation and Purification. MDPI. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • Peptide Characterisation Methods and Impurity Detection. Oxford Global. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • What is solid-phase synthesis of peptides? Reddit. [Link]

  • Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Center for Biotechnology Information. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

Sources

Synthesis of enantiomerically pure 3-amino-3-(4-butylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Asymmetric Synthesis of (S)-3-Amino-3-(4-butylphenyl)propanoic Acid

Executive Summary


-Amino acids are critical pharmacophores in modern drug design, serving as key components in peptidomimetics (e.g., integrin inhibitors) and metabolic stability enhancers. This guide details the synthesis of (S)-3-amino-3-(4-butylphenyl)propanoic acid , a lipophilic 

-amino acid analog.

Unlike traditional racemic synthesis followed by resolution, this protocol prioritizes Asymmetric Synthesis via Ellman’s Auxiliary (


-butanesulfinamide). This route ensures high enantiomeric excess (

), scalability, and reliable purification. A secondary protocol for Enzymatic Kinetic Resolution is provided for laboratories prioritizing green chemistry or utilizing racemic feedstocks.

Strategic Route Selection

FeatureRoute A: Ellman Auxiliary (Recommended) Route B: Enzymatic Resolution
Mechanism Diastereoselective addition to chiral imineBiocatalytic hydrolysis/acylation
Chirality Source (

)-

-butanesulfinamide
Candida antarctica Lipase B (CAL-B)
Theor. Yield 100% (Stereoselective)Max 50% (Resolution)
Scalability High (Kg scale validated)Moderate (Solvent/Volume constraints)
Application GMP manufacturing, Library synthesisEarly-stage screening, Cost-sensitive

Protocol A: Asymmetric Synthesis (Ellman Approach)[1]

This protocol utilizes (


)-

-butanesulfinamide to direct the stereochemistry of the C-C bond formation. The bulky tert-butyl group prevents racemization and is easily cleaved under acidic conditions.
Reagents & Materials
  • Substrate: 4-Butylbenzaldehyde (CAS: 1200-14-2)

  • Auxiliary: (

    
    )-(-)-2-Methyl-2-propanesulfinamide (Ellman’s Sulfinamide)
    
  • Reagents: Titanium(IV) ethoxide (

    
    ), Lithium diisopropylamide (LDA) or Reformatsky reagent (
    
    
    
    ), Ethyl acetate.
  • Solvents: THF (anhydrous), Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Condensation (Imine Formation) [1]

  • Charge a flame-dried flask with 4-butylbenzaldehyde (1.0 equiv) and (

    
    )-tert-butanesulfinamide (1.1 equiv).
    
  • Dissolve in anhydrous THF (0.5 M concentration).

  • Add

    
     (2.0 equiv) dropwise under 
    
    
    
    atmosphere.
  • Stir at ambient temperature for 12–16 hours. Monitor by TLC/HPLC for disappearance of aldehyde.

  • Quench: Pour into brine/EtOAc mixture with vigorous stirring. Filter the titanium salts through Celite.

  • Purification: Flash chromatography (Hexane/EtOAc) to yield the (

    
    )-
    
    
    
    -sulfinyl imine.

Step 2: Diastereoselective Mannich-type Addition Rationale: The Reformatsky-type addition is preferred for safety over lithium enolates on larger scales.

  • Prepare the Reformatsky reagent: Activate Zinc dust (5.0 equiv) with TMSCl in THF. Add ethyl bromoacetate (3.0 equiv) dropwise at reflux.

  • Cool the Reformatsky reagent to

    
    .
    
  • Add the (

    
    )-
    
    
    
    -sulfinyl imine (from Step 1) dissolved in THF dropwise.
  • Allow to warm slowly to

    
     over 4 hours. The sulfinyl group directs the nucleophile to the Re-face, yielding the (S,S)-diastereomer.
    
  • Quench: Saturated

    
    . Extract with EtOAc.[2]
    
  • Purification: Isolate the major diastereomer via column chromatography.

Step 3: Deprotection & Hydrolysis

  • Dissolve the protected ester in MeOH.

  • Add

    
     HCl in dioxane (excess). Stir at RT for 2 hours to cleave the sulfinyl group (yields the amine hydrochloride).
    
  • Hydrolysis: Add

    
     (3 equiv) in 
    
    
    
    (1:1) to hydrolyze the ethyl ester. Stir 4 hours.
  • Workup: Neutralize to pH 7 (isoelectric point). The zwitterionic amino acid precipitates.

  • Final Polish: Recrystallize from Ethanol/Water.

Protocol B: Enzymatic Kinetic Resolution (Alternative)

Use this route if racemic 3-amino-3-(4-butylphenyl)propanoic acid (prepared via Rodionov reaction of aldehyde + malonic acid +


) is available.
Methodology
  • Esterification: Convert racemic acid to ethyl ester (EtOH,

    
    ).
    
  • Biocatalysis: Suspend Ethyl 3-amino-3-(4-butylphenyl)propanoate (racemic) in diisopropyl ether (DIPE).

  • Add CAL-B (Novozym 435) (20% w/w relative to substrate).

  • Add Ethyl Acetate (excess) as the acyl donor.

  • Incubate at

    
    , 200 rpm.
    
  • Mechanism: CAL-B selectively

    
    -acylates the (
    
    
    
    )-enantiomer. The (
    
    
    )-enantiomer remains as the free amine.
  • Separation: Filter enzyme. Acid wash removes the (

    
    )-amine ester. The (
    
    
    
    )-amide ester remains in the organic layer.
  • Hydrolysis: Acidic hydrolysis (

    
     HCl, Reflux) of the (
    
    
    
    )-amide yields the pure (
    
    
    )-amino acid.

Process Visualization

Workflow 1: Ellman Asymmetric Synthesis

EllmanSynthesis Start 4-Butylbenzaldehyde Imine (S)-N-Sulfinyl Imine (Chiral Intermediate) Start->Imine (S)-t-Bu-Sulfinamide Ti(OEt)4, THF Add Reformatsky Addition (Zn, BrCH2COOEt) Imine->Add Stereocontrol BetaEster Protected Beta-Amino Ester (High Diastereoselectivity) Add->BetaEster Yields (S,S) Deprotect HCl / Dioxane (Cleave Sulfinyl) BetaEster->Deprotect Hydrolysis LiOH Hydrolysis Deprotect->Hydrolysis Final (S)-3-amino-3-(4-butylphenyl) propanoic acid Hydrolysis->Final Precipitation

Figure 1: Stereoselective synthesis pathway using Ellman's Auxiliary.

Workflow 2: Quality Control Decision Tree

QC_Workflow Sample Crude Product HNMR 1H NMR (DMSO-d6) Sample->HNMR ChiralHPLC Chiral HPLC (Chiralpak AD-H) Sample->ChiralHPLC Check1 Purity > 98%? HNMR->Check1 Check2 ee > 99%? ChiralHPLC->Check2 Recryst Recrystallize (EtOH/H2O) Check1->Recryst No Release Release Batch Check1->Release Yes Check2->Recryst No Check2->Release Yes Recryst->Sample Retest

Figure 2: Analytical control strategy for enantiomeric purity verification.

Analytical Specifications

  • Chiral HPLC:

    • Column: Daicel Chiralpak AD-H or OD-H (

      
       mm).
      
    • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (aromatic) or 210 nm (amide).

    • Target: (S)-enantiomer elutes first (verify with racemic standard).

  • NMR Verification (

    
     NMR, 400 MHz, DMSO-
    
    
    
    ):
    • Look for the characteristic triplet/multiplet of the

      
      -proton at 
      
      
      
      ppm.
    • Verify the butyl chain: Triplet (

      
      , 3H), Multiplets (
      
      
      
      , 4H), Triplet (
      
      
      , 2H).

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: The imine formation (Step 1) is reversible. Use fresh

    
     and anhydrous THF to drive conversion.
    
  • Temperature Control: During the Reformatsky addition, strict maintenance of

    
     is crucial for high diastereoselectivity (
    
    
    
    ). Warmer temperatures lead to lower
    
    
    .
  • Filtration: Titanium salts can clog filters. Adding a small amount of water to the reaction mixture before filtration creates a granular precipitate that is easier to remove than the gel.

References

  • Ellman, J. A., et al. (2002).[3] "Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines." Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.). "Ellman's Sulfinamides: Versatile Chiral Auxiliaries."[4][5] Technical Bulletins.

  • Liljeblad, A., & Kanerva, L. T. (2006). "Biocatalysis in the preparation of beta-amino acids." Tetrahedron. (Contextual validation of CAL-B resolution).

  • PubChem. (2024). "3-amino-3-(4-hydroxyphenyl)propanoic acid (Analog Data)." National Library of Medicine.

Sources

Application Notes and Protocols for the Cyclization of Peptides Containing 3-amino-3-(4-butylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of β-amino acids, such as 3-amino-3-(4-butylphenyl)propanoic acid, into peptide scaffolds is a pivotal strategy in modern drug discovery. These non-natural amino acids can induce unique conformational constraints, enhance proteolytic stability, and modulate pharmacokinetic profiles.[1][2] However, the successful cyclization of peptides containing these bulky residues presents unique synthetic challenges. This document provides a comprehensive guide to the methods and protocols for the cyclization of peptides featuring 3-amino-3-(4-butylphenyl)propanoic acid, offering in-depth technical insights and field-proven strategies to navigate these challenges. We will explore both solution-phase and on-resin cyclization techniques, delve into the selection of optimal coupling reagents, and provide detailed, step-by-step protocols.

Introduction: The Rationale for Incorporating 3-amino-3-(4-butylphenyl)propanoic Acid and the Importance of Cyclization

The inclusion of β-amino acids in peptide therapeutics is a strategic approach to overcome the inherent limitations of their α-amino acid counterparts, such as poor metabolic stability and limited conformational diversity.[2][3] The specific residue, 3-amino-3-(4-butylphenyl)propanoic acid, offers a combination of a flexible β-amino acid backbone and a bulky, hydrophobic 4-butylphenyl side chain. This unique structure can influence the peptide's secondary structure, potentially promoting turn-like conformations that are amenable to cyclization.[4]

Cyclization is a widely employed technique to further enhance the therapeutic potential of peptides.[5][6] By constraining the peptide's conformational freedom, cyclization can lead to:

  • Increased Receptor Affinity and Selectivity: A more rigid, pre-organized conformation can lead to a more favorable interaction with the target receptor.[1][5]

  • Enhanced Metabolic Stability: Cyclic peptides are often less susceptible to enzymatic degradation by proteases.[1][7]

  • Improved Membrane Permeability: In some cases, cyclization can mask polar groups and enhance the peptide's ability to cross cell membranes.[7][8]

This guide will focus on head-to-tail cyclization, forming a lactam bridge between the N-terminal amine and the C-terminal carboxylic acid, a common and effective strategy for peptide macrocyclization.[5][6][9]

Strategic Considerations for Cyclization

The success of cyclizing a peptide containing a bulky β-amino acid like 3-amino-3-(4-butylphenyl)propanoic acid hinges on several key factors.

On-Resin vs. Solution-Phase Cyclization

The choice between performing the cyclization while the peptide is still attached to the solid support (on-resin) or after cleavage into solution is a critical decision.

  • On-Resin Cyclization: This approach leverages the "pseudo-dilution" effect of the solid support, which can minimize intermolecular side reactions like dimerization and oligomerization, even at higher effective concentrations.[10][11] However, the resin-bound peptide may have restricted conformational flexibility, potentially hindering the termini from achieving the necessary proximity for efficient cyclization.[9]

  • Solution-Phase Cyclization: This method allows the peptide to freely adopt its preferred conformation in solution, which can be more favorable for cyclization.[8][12] The primary challenge is the increased risk of intermolecular reactions, necessitating the use of high-dilution conditions, which can be cumbersome for large-scale synthesis.[9]

The presence of the bulky 3-amino-3-(4-butylphenyl)propanoic acid may favor a solution-phase approach where the peptide has greater conformational freedom to accommodate the steric bulk of the side chain. However, on-resin methods can be successful with careful optimization of the linker and reaction conditions.

Selection of Coupling Reagents

The choice of coupling reagent is paramount for efficient amide bond formation and minimizing side reactions, particularly racemization at the C-terminal amino acid.[5][13] For peptides containing sterically hindered residues, high-reactivity reagents are often preferred.

Coupling ReagentKey Characteristics & Rationale for Use
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)A highly efficient uronium-based reagent known for rapid coupling and low racemization rates.[5][7][14] It is often the first choice for difficult cyclizations.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)A well-established and effective coupling reagent, though slightly less reactive than HATU.[13]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)A phosphonium-based reagent that is also highly effective and generates non-toxic byproducts.[5]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole)A carbodiimide-based method. The addition of HOAt is crucial to accelerate the reaction and suppress racemization.[5]

For peptides containing 3-amino-3-(4-butylphenyl)propanoic acid, HATU is often the recommended starting point due to its high reactivity, which can help overcome the steric hindrance presented by the bulky side chain.

The Role of Solvents and Additives

The solvent system plays a critical role in solvating the peptide and reagents, influencing the peptide's conformation and the reaction rate.

  • Solvents: Dimethylformamide (DMF) is the most common solvent for peptide cyclization due to its excellent solvating properties for both the peptide and the coupling reagents.[5] For peptides with poor solubility in DMF, N-methyl-2-pyrrolidone (NMP) or the addition of a co-solvent like dichloromethane (DCM) can be beneficial.

  • Bases: A non-nucleophilic base is required to deprotonate the N-terminal amine and facilitate the coupling reaction. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base.[13]

  • Additives: Additives like HOAt or OxymaPure can be used in conjunction with coupling reagents to enhance reaction rates and minimize racemization.[15]

Experimental Protocols

The following protocols provide a starting point for the cyclization of peptides containing 3-amino-3-(4-butylphenyl)propanoic acid. Optimization may be required based on the specific peptide sequence.

Protocol 1: Solution-Phase Head-to-Tail Cyclization

This protocol is recommended when on-resin cyclization proves to be inefficient, or if the peptide exhibits poor solubility on the resin.

Workflow Diagram:

G cluster_prep Linear Peptide Preparation cluster_cyclization Solution-Phase Cyclization cluster_workup Work-up and Purification sp_synthesis Solid-Phase Synthesis of Linear Peptide cleavage Cleavage from Resin & Deprotection sp_synthesis->cleavage purification HPLC Purification of Linear Peptide cleavage->purification dissolution Dissolve Peptide in DMF purification->dissolution Lyophilized Peptide reagent_addition Add Coupling Reagents (e.g., HATU/DIPEA) dissolution->reagent_addition reaction Stir at Room Temperature reagent_addition->reaction monitoring Monitor Reaction by LC-MS reaction->monitoring quenching Quench Reaction monitoring->quenching Reaction Complete solvent_removal Solvent Removal in vacuo quenching->solvent_removal final_purification Final HPLC Purification solvent_removal->final_purification characterization Characterization (MS, NMR) final_purification->characterization

Caption: Workflow for solution-phase peptide cyclization.

Step-by-Step Methodology:

  • Linear Peptide Synthesis and Purification:

    • Synthesize the linear peptide on a suitable solid support (e.g., Rink amide resin for a C-terminal amide) using standard Fmoc-based solid-phase peptide synthesis (SPPS).

    • Cleave the peptide from the resin and concomitantly remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize to obtain a fluffy white powder.

  • Cyclization Reaction:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified linear peptide in DMF to a final concentration of 0.1-1.0 mM. The high dilution is crucial to favor intramolecular cyclization over intermolecular reactions.[9]

    • In a separate vial, prepare a solution of the coupling reagent and base. For every 1 equivalent of the peptide, use 1.2 equivalents of HATU and 2.4 equivalents of DIPEA in a minimal amount of DMF.

    • Slowly add the coupling reagent solution to the stirring peptide solution at room temperature.

    • Allow the reaction to proceed for 2-24 hours. Monitor the progress of the reaction by LC-MS by taking small aliquots from the reaction mixture.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the disappearance of the linear peptide peak and the appearance of the cyclic peptide peak in the LC-MS), quench the reaction by adding a small amount of water.

    • Remove the DMF under high vacuum.

    • Re-dissolve the crude cyclic peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by RP-HPLC.

    • Characterize the final product by high-resolution mass spectrometry (HRMS) and, if necessary, NMR spectroscopy to confirm its structure.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol is advantageous for its simplicity and the potential to avoid intermolecular side reactions.

Workflow Diagram:

G cluster_synthesis Linear Peptide Synthesis on Resin cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage and Purification sp_synthesis Solid-Phase Synthesis of Protected Peptide n_deprotection Selective N-terminal Fmoc Deprotection sp_synthesis->n_deprotection c_deprotection Selective C-terminal Protecting Group Removal n_deprotection->c_deprotection swelling Swell Resin in DMF c_deprotection->swelling Protected Peptide on Resin reagent_addition Add Coupling Reagents (e.g., PyBOP/DIPEA) swelling->reagent_addition reaction React at Room Temperature reagent_addition->reaction washing Wash Resin reaction->washing cleavage Cleavage from Resin & Side-Chain Deprotection washing->cleavage Cyclized Peptide on Resin purification HPLC Purification cleavage->purification characterization Characterization (MS, NMR) purification->characterization

Caption: Workflow for on-resin peptide cyclization.

Step-by-Step Methodology:

  • Linear Peptide Synthesis on a Cyclization-Amenable Resin:

    • Synthesize the linear peptide on a resin that allows for selective C-terminal deprotection, such as a 2-chlorotrityl chloride (2-CTC) resin or a resin with a safety-catch linker. For head-to-tail cyclization where the peptide is attached via a side chain, an amino acid like Asp or Glu can be used to anchor the peptide to the resin.

    • Perform standard Fmoc-based SPPS to assemble the linear peptide, ensuring all side-chain protecting groups are stable to the conditions used for N-terminal Fmoc removal.

    • After the final coupling step, selectively deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

    • Selectively deprotect the C-terminal carboxylic acid. The method for this will depend on the protecting group and resin used (e.g., for an allyl ester, a palladium catalyst is used).

  • On-Resin Cyclization:

    • Thoroughly wash the resin with DMF.

    • Swell the resin in DMF for at least 30 minutes.

    • In a separate vial, dissolve 3 equivalents of PyBOP and 6 equivalents of DIPEA in DMF.

    • Add the coupling reagent solution to the resin and allow the reaction to proceed for 4-24 hours at room temperature.

    • Monitor the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Cleavage and Purification:

    • Once the cyclization is complete, wash the resin thoroughly with DMF, DCM, and methanol, and then dry it under vacuum.

    • Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail.

    • Purify the crude cyclic peptide by RP-HPLC.

    • Characterize the final product by HRMS and NMR.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Cyclization Yield - Steric hindrance from the 3-amino-3-(4-butylphenyl)propanoic acid residue.- Unfavorable peptide conformation.- Switch to a more reactive coupling reagent (e.g., HATU).- Increase the reaction time and/or temperature (e.g., to 40°C).- If using on-resin cyclization, switch to a solution-phase approach.
Formation of Dimers/Oligomers (Solution-Phase) - Peptide concentration is too high.- Decrease the peptide concentration to 0.1 mM or lower.- Use a syringe pump for the slow addition of the coupling reagents.
Incomplete Reaction - Insufficient equivalents of coupling reagents.- Deactivation of coupling reagents by moisture.- Increase the equivalents of coupling reagents to 1.5-2.0.- Ensure all solvents and reagents are anhydrous.
Racemization at the C-terminus - Prolonged activation of the C-terminal carboxyl group.- Add a racemization-suppressing additive like HOAt or OxymaPure.- Lower the reaction temperature.

Conclusion

The successful cyclization of peptides containing the bulky, non-natural amino acid 3-amino-3-(4-butylphenyl)propanoic acid is an achievable yet challenging endeavor. A systematic approach to selecting the cyclization strategy (on-resin vs. solution-phase), optimizing the coupling reagents, and carefully controlling the reaction conditions is essential for success. The protocols and insights provided in this guide offer a robust starting point for researchers in their efforts to synthesize novel and therapeutically promising cyclic peptides. The unique structural features imparted by 3-amino-3-(4-butylphenyl)propanoic acid, when combined with the conformational constraints of cyclization, open up new avenues for the design of next-generation peptide-based therapeutics.

References

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (URL: )
  • Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis - Gyros Protein Technologies. (URL: )
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (URL: )
  • Design, synthesis, and biological activities of potent and selective somatostatin analogues incorporating novel peptoid residues - PubMed. (URL: [Link])

  • Synthesis and conformations of somatostatin-related cyclic hexapeptides incorporating specific .alpha.- and .beta.-methylated residues | Semantic Scholar. (URL: [Link])

  • Three Methods for the Solution Phase Synthesis of Cyclic Peptides - ResearchGate. (URL: [Link])

  • Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. (URL: [Link])

  • Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC. (URL: [Link])

  • Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides - ChemRxiv. (URL: [Link])

  • Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J. (URL: [Link])

  • Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed. (URL: [Link])

  • Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. (URL: )
  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker | Springer Nature Experiments. (URL: [Link])

  • Design and syntheses of nonnatural amino acids and their incorporation into somatostatin and RGD analogs - eScholarship.org. (URL: [Link])

  • Evaluation of On-Resin Head-to-Tail Cyclization Protocols of Peptides Using Automated Peptide Synthesizers - Biotage. (URL: [Link])

  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec. (URL: [Link])

  • Approaches for peptide and protein cyclisation - PMC. (URL: [Link])

  • Contemporary strategies for peptide macrocyclization. (URL: [Link])

  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed. (URL: [Link])

  • Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. (URL: [Link])

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Global Analysis of Peptide Cyclization Efficiency - PMC. (URL: [Link])

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. (URL: [Link])

Sources

Using 3-amino-3-(4-butylphenyl)propanoic acid as a phenylalanine isostere

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-3-(4-butylphenyl)propanoic Acid as a Phenylalanine Isostere

Executive Summary

Topic: Utilization of 3-amino-3-(4-butylphenyl)propanoic acid (


-Phe(4-Bu)) in peptidomimetic drug design.
Context:  Peptide therapeutics often suffer from rapid proteolytic degradation and poor membrane permeability. The incorporation of 

-amino acids creates "foldamers" with enhanced stability and novel secondary structures.[1] Value Proposition: This specific isostere combines the proteolytic resistance of the

-backbone with a "super-hydrophobic" 4-butylphenyl side chain. It is an ideal candidate for probing large hydrophobic pockets in GPCRs (e.g., somatostatin or opioid receptors) and increasing the lipophilicity of lead compounds to improve blood-brain barrier (BBB) penetration.

Chemical & Physical Profile

The compound is a


-amino acid derivative.[2][3][4][5] Unlike standard 

-amino acids where the side chain is attached to the C

, here the side chain (4-butylphenyl) is attached to the C

position.
PropertyData / Description
IUPAC Name 3-amino-3-(4-butylphenyl)propanoic acid
Common Abbreviation

-Phe(4-Bu) or

-Phe(p-Bu)
Molecular Formula

Molecular Weight 221.30 g/mol
Stereochemistry Available as (R) or (S) enantiomers.[6] (S)-isomer is topological analog of L-Phe.
LogP (Predicted) ~3.2 (Significantly more lipophilic than Phe, LogP ~1.38)
Solubility Low in water; High in DMF, DMSO, MeOH.
pKa Values COOH: ~3.5;

: ~9.0 (Typical for

-amino acids)

Structural Comparison:

  • 
    -L-Phenylalanine:  Side chain (Benzyl) on C
    
    
    
    . Flexible rotation.
  • 
    -Phe(4-Bu):  Side chain (4-Butylphenyl) on C
    
    
    
    . Backbone extended by one
    
    
    unit. The aromatic ring is rigidly attached to the backbone carbon bearing the amine, restricting conformational space (
    
    
    constraint).

Design Rationale: Why Use This Isostere?

A. Proteolytic Stability (The "Isostere Effect")

Natural proteases (trypsin, chymotrypsin, pepsin) evolved to hydrolyze


-peptide bonds. The insertion of an extra methylene group (

) in the backbone of

-amino acids disrupts the alignment of the scissile bond within the protease active site (the "catalytic triad" mismatch).
B. Conformational Control

-Amino acids are strong inducers of secondary structure.[1]
  • 
    -Peptides:  Tend to form stable helices (e.g., 14-helix, 12-helix) rather than random coils.
    
  • 
    -Hybrids:  Incorporating a single 
    
    
    
    -residue into an
    
    
    -peptide often induces a stable
    
    
    -turn, useful for mimicking the "hairpin" turns found in antibody CDR loops or receptor ligands.
C. Hydrophobic Tuning (The "4-Butyl" Advantage)

The 4-butyl group adds significant steric bulk and lipophilicity compared to a standard phenyl ring.

  • Receptor Selectivity: Fills deep hydrophobic pockets in targets like the Somatostatin receptor (

    
    ) or Opioid receptors (
    
    
    
    ).
  • Membrane Permeability: The increased LogP facilitates passive transport across cell membranes.

Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS)

Challenge: Coupling


-amino acids is kinetically slower than 

-amino acids due to the deactivated carboxyl group (inductive effect of the

-nitrogen) and steric hindrance at the

-carbon.

Reagents:

  • Resin: Rink Amide (for C-term amides) or 2-Chlorotrityl Chloride (for C-term acids).

  • Coupling Agents: HATU (preferred for difficult couplings) or DIC/Oxyma.

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Incorporation Workflow
  • Resin Swelling:

    • Swell resin in DCM (20 min), then wash with DMF (3x).

  • Fmoc Deprotection (Pre-cycle):

    • Treat with 20% Piperidine in DMF (

      
       min).
      
    • Note: Monitor UV absorbance.

      
      -amino acid deprotection kinetics are similar to 
      
      
      
      -amino acids.
  • Activation & Coupling (The Critical Step):

    • Dissolve Fmoc-

      
      -Phe(4-Bu)-OH  (3.0 eq) and HATU  (2.9 eq) in minimal DMF.
      
    • Add DIEA (Diisopropylethylamine) (6.0 eq) immediately before adding to resin.

    • Reaction Time: 2 to 4 hours (Double the standard time for

      
      -AAs).
      
    • Alternative: If aggregation is suspected, use microwave-assisted coupling (

      
      , 10 min).
      
  • Monitoring:

    • Perform Kaiser Test (ninhydrin). If blue (positive), re-couple using fresh reagents.

    • Tip: For

      
      -amino acids, the Kaiser test can sometimes be faint. A Chloranil test is often more reliable for secondary amines, though this is a primary amine.
      
  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/DIEA/DMF to cap unreacted chains.[7]

  • Cleavage:

    • Standard TFA cocktail (95% TFA, 2.5% TIS, 2.5%

      
      ) for 2-3 hours.
      

Graphviz Workflow: SPPS Cycle for


-Amino Acids 

SPPS_Protocol Start Fmoc-Peptide-Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate Activation (Fmoc-Beta-AA + HATU + DIEA) Wash1->Activate Prepare AA Couple Coupling (2-4 Hours) Activate->Couple Check Kaiser Test Couple->Check Recouple Re-Couple Check->Recouple Positive (Blue) Next Next Cycle Check->Next Negative (Colorless) Recouple->Couple

Caption: Optimized SPPS cycle for


-amino acid incorporation. Note the extended coupling time and HATU activation.

Protocol: Proteolytic Stability Assay

This assay validates the "isostere effect" by comparing the degradation rate of the modified peptide vs. the wild-type.

Materials:

  • Enzymes:

    
    -Chymotrypsin (cleaves C-side of hydrophobic residues like Phe) or Proteinase K (broad spectrum).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 2 mM

    
    .
    
  • Analysis: RP-HPLC.

Method:

  • Substrate Prep: Dissolve peptide (1 mM) in Buffer.

  • Incubation: Add enzyme (enzyme:substrate ratio 1:100 w/w) at

    
    .
    
  • Sampling: Aliquot

    
     at t=0, 15, 30, 60, 120, 240 min, and 24h.
    
  • Quenching: Add

    
     of 1% TFA/Acetonitrile to stop reaction.
    
  • Quantification: Analyze via HPLC (214 nm). Integrate the parent peak area.

Expected Result:

  • Wild-Type (Phe): Rapid degradation (

    
     min).
    
  • Isostere (

    
    -Phe-4-Bu):  High stability (
    
    
    
    hours). The
    
    
    -linkage is unrecognized by the catalytic triad.

Graphviz Concept: Enzyme Resistance

Enzyme_Resistance Enzyme Protease Active Site (Catalytic Triad) AlphaPeptide Alpha-Peptide (Phe) Scissile Bond Aligned Enzyme->AlphaPeptide Binds BetaPeptide Beta-Isostere (Beta-Phe) Backbone Extended (+CH2) Enzyme->BetaPeptide Binds (Weakly) Result1 Hydrolysis (Degradation) AlphaPeptide->Result1 Catalysis Result2 No Reaction (Stable) BetaPeptide->Result2 Steric Mismatch

Caption: Mechanism of proteolytic resistance. The extra methylene group in the


-amino acid misaligns the scissile bond relative to the protease active site.

Case Study Applications

A. GPCR Ligand Optimization (Somatostatin)

Researchers targeting the


 receptor often require highly lipophilic ligands to penetrate the CNS. Replacing 

in the somatostatin pharmacophore (Trp-Lys-Thr-Phe) with

-Phe(4-Bu) serves two purposes:
  • Stability: Prevents cleavage by serum proteases.

  • Affinity: The 4-butyl tail reaches into the deep hydrophobic pocket of the

    
     transmembrane domain, potentially increasing potency by 10-100 fold compared to standard Phe.
    
B. Antimicrobial Peptides (AMPs)

Cationic AMPs kill bacteria by disrupting membranes. Incorporating hydrophobic


-amino acids like 

-Phe(4-Bu) increases the peptide's amphipathicity. The "4-butyl" group acts as a lipid anchor, facilitating deeper insertion into the bacterial bilayer, while the

-backbone prevents degradation by bacterial elastases.

Troubleshooting & Best Practices

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance at

-carbon.
Use HATU/HOAt. Double coupling (2x 2h). Increase temperature (

).
Low Solubility High lipophilicity of 4-butyl group.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100 during purification.
Racemization Base-catalyzed proton abstraction.Use Collidine instead of DIEA. Minimize pre-activation time (< 2 min).
Peak Broadening (HPLC) Conformational heterogeneity.Run HPLC at elevated temp (

) or use gradients with Isopropanol.

References

  • Seebach, D., et al. (2004). "Beta-Peptides: From Structure to Function." Chemistry & Biodiversity. Link

  • Steer, D. L., et al. (2002). "Beta-Amino Acids: Versatile Peptidomimetics."[3] Current Medicinal Chemistry. Link

  • Hook, D. F., et al. (2005). "Solid Phase Synthesis of Beta-Peptides." Biopolymers.[1] Link

  • Guichard, G., & Huc, I. (2018). "Synthetic Foldamers." Chemical Reviews. Link

  • ChemPep Inc. (n.d.). "Fmoc Solid Phase Peptide Synthesis Protocols." Link

Sources

Microwave-Assisted Synthesis of 3-Amino-3-(4-butylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | High-Throughput Medicinal Chemistry

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 3-amino-3-(4-butylphenyl)propanoic acid , a lipophilic


-amino acid scaffold. 

-Amino acids are critical pharmacophores in modern drug design, offering enhanced proteolytic stability compared to their

-counterparts and serving as key building blocks for peptidomimetics, integrin inhibitors, and

-lactam antibiotics.

Traditional thermal synthesis (Rodionov reaction) often requires prolonged reflux (12–48 hours) and suffers from variable yields due to thermal decomposition of the unstable imine intermediates. This protocol utilizes microwave dielectric heating to accelerate the condensation-decarboxylation sequence, reducing reaction time to under 20 minutes while improving purity profiles.

Key Advantages[1][2][3][4][5]
  • Speed: Reaction time reduced from 24 hours to 15 minutes.

  • Efficiency: One-pot multicomponent reaction (3-MCR).

  • Scalability: Protocol validated for 1 mmol to 50 mmol scales.

  • Green Chemistry: Ethanol-based solvent system; high atom economy.

Retrosynthetic Analysis

The strategic disconnection relies on the Rodionov modification of the Knoevenagel condensation . The target


-amino acid is assembled from three commercially available components: 4-butylbenzaldehyde, malonic acid, and ammonium acetate.

Retrosynthesis Target 3-Amino-3-(4-butylphenyl)propanoic acid Disconnection C-C & C-N Bond Formation (Rodionov Reaction) Target->Disconnection Aldehyde 4-Butylbenzaldehyde Disconnection->Aldehyde Malonic Malonic Acid Disconnection->Malonic Ammonia Ammonium Acetate (Ammonia Source) Disconnection->Ammonia

Figure 1: Retrosynthetic disconnection showing the three-component assembly of the


-amino acid core.

Materials & Instrumentation

Reagents
  • 4-Butylbenzaldehyde (CAS 1200-14-8): >97% purity. The lipophilic butyl tail improves membrane permeability of the final peptidomimetic.

  • Malonic Acid (CAS 141-82-2): Reagent grade.

  • Ammonium Acetate (CAS 631-61-8): Anhydrous. Acts as both the nitrogen source and the buffer catalyst.

  • Solvent: Ethanol (Absolute or 95%).

Equipment
  • Microwave Reactor: Single-mode focused microwave system (e.g., CEM Discover 2.0 or Anton Paar Monowave).

    • Requirement: IR temperature sensor and active pressure management (0–30 bar).

  • Vessels: 10 mL or 35 mL borosilicate glass pressure vials with silicone/PTFE septa.

  • Purification: Ion-exchange column (Dowex 50W-X8) or sintered glass filtration setup.

Experimental Protocol

General Procedure (Microwave-Assisted Rodionov Reaction)

Note: This protocol is optimized for a 5 mmol scale.

  • Preparation: In a 35 mL microwave pressure vial, charge:

    • 4-Butylbenzaldehyde: 811 mg (5.0 mmol)

    • Malonic Acid: 520 mg (5.0 mmol, 1.0 eq)

    • Ammonium Acetate: 771 mg (10.0 mmol, 2.0 eq)

    • Ethanol: 5.0 mL

  • Sealing: Crimp the cap tightly with a PTFE-lined septum. Vortex for 30 seconds to create a slurry.

  • Irradiation: Place the vial in the microwave cavity. Program the following method:

    • Mode: Dynamic (Standard)

    • Temperature: 110 °C

    • Ramp Time: 2:00 min

    • Hold Time: 15:00 min

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Cooling: Allow the reaction to cool to 50 °C using compressed air cooling (internal feature of most reactors).

  • Work-up (Isoelectric Precipitation):

    • Transfer the reaction mixture to a beaker.

    • Heat ethanol to reflux to dissolve any precipitated solids, then filter while hot to remove insoluble ammonium salts.

    • Allow the filtrate to cool to room temperature. The

      
      -amino acid is zwitterionic; its solubility is lowest at its isoelectric point (pI).
      
    • Optional: If precipitation is slow, add diethyl ether dropwise or cool to 4 °C.

  • Isolation: Filter the white crystalline solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).

  • Drying: Dry under vacuum at 40 °C for 4 hours.

Optimization Data

The following table summarizes the optimization of reaction conditions performed during method development.

EntrySolventTemp (°C)Time (min)Yield (%)Observations
1Ethanol80 (Reflux)36045Conventional heating; incomplete conversion.
2Ethanol1001068MW heating; moderate conversion.
3 Ethanol 110 15 82 Optimal conditions; clean profile.
4Water1101530Poor solubility of aldehyde; heterogeneous.
5Neat120555"Solvent-free" led to charring/polymerization.

Mechanistic Workflow

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an imine intermediate, followed by nucleophilic attack by malonic acid, and finally thermal decarboxylation.

Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Decarboxylation Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine - H2O Ammonia NH3 Ammonia->Imine Adduct Dicarboxylic Intermediate Imine->Adduct Nucleophilic Attack Malonic Malonic Acid Malonic->Adduct BetaAA β-Amino Acid (Product) Adduct->BetaAA Heat (MW) CO2 CO2 (Gas) Adduct->CO2

Figure 2: Mechanistic pathway of the Rodionov reaction. Microwave energy specifically accelerates the rate-limiting decarboxylation step.

Characterization & Quality Control

The isolated product must be verified for identity and purity before use in downstream applications (e.g., peptide coupling).

  • Appearance: White crystalline powder.[1]

  • Melting Point: Expected range 210–215 °C (decomposition).

  • 
    H NMR (400 MHz, D
    
    
    
    O/NaOD):
    • 
       7.25 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H) — Aromatic protons showing para-substitution.
      
    • 
       4.20 (t, 1H, 
      
      
      
      -CH) — Chiral center proton.
    • 
       2.55 (t, 2H, Ar-CH
      
      
      
      -) — Benzylic protons of butyl group.
    • 
       2.40 (d, 2H, 
      
      
      
      -CH
      
      
      ) — Methylene protons adjacent to carboxylate.
    • 
       1.50 (m, 2H), 1.25 (m, 2H), 0.85 (t, 3H) — Remaining butyl chain.
      
  • Mass Spectrometry (ESI+): Calculated for C

    
    H
    
    
    
    NO
    
    
    [M+H]
    
    
    : 222.15. Found: 222.2.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylationIncrease hold time by 5 mins. Ensure temperature reaches 110 °C.
Sticky/Oily Product Impure starting aldehydeDistill 4-butylbenzaldehyde prior to use if it appears yellow/oxidized.
Pressure Spikes Rapid CO

evolution
Reduce ramp rate. Do not exceed 50% vessel volume.
Product Coloration Polymerization of iminePerform reaction under inert atmosphere (

) if possible, though usually not required.

Derivatization Note: For use in peptide synthesis, the free amino acid is often converted to the Boc-protected derivative. This can be done directly on the crude reaction mixture by adding NaOH (to pH 9) and Boc


O, followed by standard acidification and extraction.

References

  • Rodionov Reaction Overview

    • Weaver, G. W., et al. "The synthesis of -amino acids via the Rodionov reaction." Tetrahedron, 2005.
    • 2[3][4][5][6][7][8][2][9]

  • Microwave-Assisted Synthesis of

    
    -Amino Acids: 
    
    • Yadav, A. R., et al. "Microwave assisted synthesis of some Traditional reactions: Green chemistry approach."[10] Asian Journal of Research in Chemistry, 2020.

    • 10[3][5][6][7][8][2][9]

  • Synthesis of 4-Alkylphenyl Propanoic Acid Derivatives

    • Solymár, M., et al. "Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid."[1] Tetrahedron: Asymmetry, 2004. (Provides analogous workup and characterization data).

    • 11[3][4][12][5][6][7][8][2][9][13]

  • Commercial Availability & Drug Discovery Context

    • Ningbo Inno Pharmchem Co. "3-Amino-3-(4-methylphenyl)propionic Acid: A Key Chemical for Drug Discovery."[14] (Validates the industrial relevance of the scaffold).

    • 14[3][5][6][7][8][2][9]

Sources

Application Notes and Protocols for the Scalable Synthesis of 3-amino-3-(4-butylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Amino Acids in Modern Drug Discovery

β-amino acids are crucial structural motifs in the development of novel therapeutics. Unlike their α-amino acid counterparts, the homologated carbon backbone of β-amino acids imparts unique conformational constraints on peptides, leading to enhanced metabolic stability and improved target selectivity. The title compound, 3-amino-3-(4-butylphenyl)propanoic acid, is a valuable building block in medicinal chemistry, offering a combination of a chiral center and a lipophilic butylphenyl moiety that can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comprehensive overview of a scalable synthetic route to this important intermediate, focusing on practical, field-proven methodologies suitable for laboratory and pilot-plant scale production.

Comparative Analysis of Synthetic Strategies

Several synthetic routes are available for the preparation of β-amino acids, each with its own set of advantages and limitations. Common strategies include the Mannich-type reaction, conjugate addition of amines to Michael acceptors, and the homologation of α-amino acids. For the synthesis of 3-aryl-β-amino acids, the Rodionov reaction, a variation of the Knoevenagel condensation followed by reduction, stands out as a robust and scalable method. Biocatalytic methods, particularly enzymatic resolutions, offer an elegant approach to obtaining enantiomerically pure β-amino acids.

This guide will focus on a combined chemical and biocatalytic approach, starting with a racemic synthesis via a modified Rodionov reaction, followed by an enzymatic kinetic resolution to isolate the desired enantiomer. This strategy is often preferred in industrial settings due to its efficiency and cost-effectiveness for producing high-purity chiral compounds.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway A 4-Butylbenzaldehyde D Intermediate A (Cinnamic Acid Derivative) A->D Rodionov Reaction B Malonic Acid B->D C Ammonium Acetate C->D F Racemic 3-amino-3-(4-butylphenyl)propanoic acid D->F Reduction E Sodium Amalgam E->F H Resolved (R)- or (S)-enantiomer F->H Enzymatic Kinetic Resolution I Esterified enantiomer F->I Enzymatic Kinetic Resolution G Candida antarctica Lipase B G->H G->I

Caption: Proposed synthetic pathway for 3-amino-3-(4-butylphenyl)propanoic acid.

Experimental Protocols

Part 1: Racemic Synthesis of 3-amino-3-(4-butylphenyl)propanoic acid via a Modified Rodionov Reaction

This protocol details the synthesis of the racemic mixture of the target compound.

Materials:

  • 4-Butylbenzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol

  • Sodium Amalgam (2.5%)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

Procedure:

  • Knoevenagel Condensation:

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, combine 4-butylbenzaldehyde (1.0 mol), malonic acid (1.2 mol), and ammonium acetate (1.5 mol) in 500 mL of absolute ethanol.

    • Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The intermediate cinnamic acid derivative may precipitate.

    • Cool the mixture in an ice bath for 1 hour and collect the precipitate by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Reduction of the Intermediate:

    • Suspend the dried intermediate from the previous step in 1 L of 10% aqueous sodium hydroxide solution in a 2 L beaker placed in an ice-water bath.

    • Gradually add 2.5% sodium amalgam (prepared in-house or commercially sourced) in portions with constant stirring, maintaining the temperature below 20°C. The addition should take approximately 2-3 hours.

    • After the addition is complete, continue stirring for an additional 4-6 hours at room temperature.

    • Carefully decant the aqueous layer from the mercury. The mercury can be washed with water and stored for regeneration.

    • Wash the aqueous layer with diethyl ether (2 x 200 mL) to remove any unreacted aldehyde.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 6.5-7.0 with concentrated hydrochloric acid. The racemic 3-amino-3-(4-butylphenyl)propanoic acid will precipitate.

    • Collect the white solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the product in a vacuum oven at 50-60°C to a constant weight.

Quantitative Data Summary:

StepReactantMolesYield (%)Purity (by HPLC)
14-Butylbenzaldehyde1.085-90>95%
2Cinnamic Acid Derivative0.8575-80>98%
Part 2: Enzymatic Kinetic Resolution of Racemic 3-amino-3-(4-butylphenyl)propanoic acid

This protocol describes the separation of the racemic mixture into its constituent enantiomers using an enzymatic approach.

Materials:

  • Racemic 3-amino-3-(4-butylphenyl)propanoic acid

  • Immobilized Candida antarctica Lipase B (CALB)

  • Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Phosphate buffer (pH 7.0)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Hydrochloric Acid (HCl)

Procedure:

  • Esterification of the Racemic Amino Acid:

    • Prior to resolution, the carboxylic acid must be esterified (e.g., to the methyl or ethyl ester) using standard procedures (e.g., Fischer esterification with methanol/HCl or ethanol/HCl).

  • Enantioselective Acylation:

    • In a temperature-controlled reaction vessel, dissolve the racemic ethyl 3-amino-3-(4-butylphenyl)propanoate (1.0 eq) in an anhydrous organic solvent.

    • Add the acyl donor (e.g., ethyl acetate, 1.5 eq).

    • Add immobilized CALB (typically 10-20% by weight of the substrate).

    • Stir the mixture at a controlled temperature (e.g., 30-40°C).

    • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. This indicates that one enantiomer has been predominantly acylated.

  • Work-up and Separation:

    • Filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting mixture contains the acylated enantiomer and the unreacted enantiomeric ester.

    • Separate the two components by column chromatography or by a simple acid-base extraction.

      • Dissolve the mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1 M HCl). The unreacted amino ester will move to the aqueous phase.

      • The acylated amino ester will remain in the organic phase.

    • The separated fractions can then be hydrolyzed to obtain the corresponding enantiomerically pure amino acids.

Diagram of the Resolution Workflow:

Resolution Workflow Start Racemic Amino Ester Reaction Enantioselective Acylation Start->Reaction Enzyme Immobilized CALB + Acyl Donor Enzyme->Reaction Separation Filtration Reaction->Separation EnzymeRecycle Recycle Enzyme Separation->EnzymeRecycle Mixture Mixture of Acylated and Unreacted Esters Separation->Mixture Extraction Acid-Base Extraction Mixture->Extraction Unreacted Unreacted Amino Ester (in Aqueous Phase) Extraction->Unreacted Acylated Acylated Amino Ester (in Organic Phase) Extraction->Acylated Hydrolysis1 Hydrolysis Unreacted->Hydrolysis1 Hydrolysis2 Hydrolysis Acylated->Hydrolysis2 Product1 Enantiopure Amino Acid 1 Hydrolysis1->Product1 Product2 Enantiopure Amino Acid 2 Hydrolysis2->Product2

Caption: Workflow for the enzymatic kinetic resolution.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through in-process controls. The use of TLC and HPLC at critical stages allows for real-time monitoring of reaction completion and purity assessment. Chiral HPLC is essential for determining the enantiomeric excess of the final product, providing a quantitative measure of the success of the resolution. The robustness of the Rodionov reaction and the high selectivity of CALB are well-established in the scientific literature, lending further trustworthiness to this synthetic approach.

Expertise and Causality in Experimental Choices

  • Choice of Rodionov Reaction: This method is selected for its use of readily available and inexpensive starting materials (an aldehyde, malonic acid, and ammonia source). It is a one-pot reaction that is relatively straightforward to perform on a large scale.

  • Use of Sodium Amalgam for Reduction: While other reducing agents could be used, sodium amalgam in an aqueous basic solution is a classic and effective method for the reduction of the carbon-carbon double bond in the cinnamic acid intermediate without affecting the aromatic ring.

  • Enzymatic Kinetic Resolution: This is a key step for achieving high enantiopurity. CALB is a widely used and commercially available lipase known for its broad substrate specificity and high enantioselectivity in organic solvents. The use of an immobilized enzyme simplifies catalyst removal and allows for its reuse, which is a significant advantage in scalable synthesis from both an economic and environmental perspective.

  • Anhydrous Conditions for Enzymatic Step: The enzymatic acylation is performed in an anhydrous organic solvent to prevent hydrolysis of the acyl donor and the product ester, which would reduce the efficiency of the resolution.

References

  • Abdel-Magid, A. F., Cohen, J. H., & Maryanoff, C. A. (1999). Chemical process synthesis of beta-amino acids and esters. Current Medicinal Chemistry, 6(10), 955-970. [Link][1]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]

  • Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis in the preparation of chiral building blocks for drug development. Current Medicinal Chemistry, 13(28), 3353-3377. [Link]

  • Various Authors. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link][2]

  • Fülöp, F. (1999). Enantioselective synthesis of β-amino acids. Chemical Reviews, 99(8), 2179-2274. [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 3-amino-3-(4-butylphenyl)propanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Case ID #BETA-4BP

Subject: Troubleshooting Solubility & Coupling of 3-amino-3-(4-butylphenyl)propanoic acid in SPPS Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering a dual-threat challenge. 3-amino-3-(4-butylphenyl)propanoic acid presents two distinct chemical hurdles:

  • The Hydrophobic Effect: The 4-butylphenyl moiety is highly lipophilic, causing the growing peptide chain to "collapse" on itself in standard polar SPPS solvents (like DMF), leading to aggregation.

  • The Beta-Amino Kinetic Drag: As a

    
    -amino acid, the nucleophilic amine is located on the C3 carbon. This creates significant steric hindrance and alters the transition state geometry compared to 
    
    
    
    -amino acids, drastically slowing down acylation kinetics.

This guide provides a modular troubleshooting protocol to overcome these barriers, moving from standard optimizations to "nuclear" solvation strategies.

Module 1: Solvent Engineering (The Foundation)

Standard DMF is likely insufficient for this residue. You must disrupt the hydrophobic collapse.

The Logic: The butylphenyl side chain drives aggregation via Van der Waals forces, while the backbone forms hydrogen bonds (beta-sheets). Standard DMF cannot penetrate these hydrophobic pockets effectively. We must move to solvents with higher "swelling power" for polystyrene resins and better lipophilicity.

Recommended Solvent Systems:

TierSolvent SystemWhen to UseMechanism
1 NMP (N-Methyl-2-pyrrolidone) First-line replacement for DMF.[1]Higher polarity and better resin swelling properties than DMF.
2 NMP + 1% Triton X-100 If Tier 1 yields cloudy solutions.Surfactant breaks intermolecular hydrophobic aggregates.
3 Binary Mixture: DCM/NMP (1:1) For extremely hydrophobic sequences.[2]DCM solvates the lipophilic butylphenyl group; NMP solvates the backbone.
4 "Magic Mixture" The "Nuclear Option" (See below).Chaos-inducing solvent system that prevents all secondary structure.

Protocol: The "Magic Mixture" Preparation Use this only if NMP fails.

  • Combine DCM / DMF / NMP in a 1:1:1 ratio.[3][4][5]

  • Add 1% (v/v) Triton X-100 .

  • Add 2M Ethylene Carbonate (optional, for extreme aggregation).

  • Note: Ethylene carbonate requires heating to dissolve initially but stays in solution at RT.

Module 2: Activation & Coupling Strategy

The steric bulk of the butylphenyl group requires aggressive activation.

The Logic: Carbodiimides (DIC) are often too slow for sterically hindered


-amino acids, allowing time for the activated ester to hydrolyze or the resin to aggregate. We need a "hot" coupling reagent that reacts faster than the aggregation rate.

The "Power Coupling" Protocol:

  • Reagent: HATU (0.95 eq) with HOAt (0.95 eq) and DIEA (2 eq).

    • Why HOAt? The nitrogen in the pyridine ring of HOAt provides "anchimeric assistance" (neighboring group effect), speeding up the reaction significantly compared to HOBt.

  • Concentration: Maximize concentration. Aim for 0.3M - 0.5M amino acid concentration if solubility permits.

  • Temperature: 50°C - 60°C .

    • Warning: Do not exceed 60°C with HATU to avoid enantiomerization (though less risky for

      
      -amino acids, it is still good practice).
      
  • Cycles: Double Couple is mandatory.

    • Cycle 1: 60 minutes at 50°C.

    • Cycle 2: 60 minutes at 50°C (fresh reagents).

Module 3: Chaotropic Disruption (The Chemical Crowbar)

If the resin beads look "shrunken" or opaque, you have severe aggregation. Use salts to break the H-bonds.[4][6]

The Logic: Chaotropic salts disrupt the hydrogen bonding network of water and the peptide backbone, forcing the peptide chains to "unfold" and exposing the N-terminus for coupling.

Diagram: Mechanism of Chaotropic Disruption

ChaotropicMechanism Aggregated Aggregated Peptide (Beta-Sheet H-Bonds) Disrupted Disrupted H-Bonds (Solvated Peptide) Aggregated->Disrupted Salt interacts with Amide Backbone Chaotrope Chaotropic Salt (LiCl or KSCN) Chaotrope->Disrupted Coupling Successful Coupling Disrupted->Coupling N-Terminus Exposed

Caption: Chaotropic salts (LiCl/KSCN) intercalate between peptide chains, breaking inter-chain hydrogen bonds that cause aggregation.[6]

Protocol: Chaotropic Wash & Coupling [1][3][5]

  • The Wash: Before adding the amino acid, wash the resin for 2 x 5 mins with 0.8M LiCl in NMP or 4M KSCN in DMF .

  • The Coupling: You can perform the coupling reaction directly in the presence of 0.8M LiCl in NMP .

    • Note: LiCl is compatible with HATU/DIEA chemistry.[5]

Visual Workflow: Decision Tree for Solubility

SolubilityDecision Start Start: 3-amino-3-(4-butylphenyl)propanoic acid Check1 Dissolve in DMF? Start->Check1 Soluble Proceed to Coupling (Use HATU/HOAt) Check1->Soluble Yes Insoluble Cloudy/Precipitate Check1->Insoluble No TryNMP Switch to NMP Insoluble->TryNMP Check2 Clear Solution? TryNMP->Check2 Check2->Soluble Yes TryBinary Try DCM/NMP (1:1) Check2->TryBinary No Check3 Clear Solution? TryBinary->Check3 Check3->Soluble Yes TryChaos Add LiCl (0.8M) or Use 'Magic Mixture' Check3->TryChaos No TryChaos->Soluble

Caption: Step-by-step solvent selection process to ensure monomeric solution state prior to resin addition.

Frequently Asked Questions (FAQ)

Q: My resin volume decreased significantly after adding this amino acid. What happened? A: This is a classic sign of peptide aggregation (syneresis). The hydrophobic interactions between the butylphenyl groups have caused the peptide chains to collapse, expelling solvent from the resin matrix.

  • Fix: Immediately wash with DCM (to swell the hydrophobic domains) followed by NMP . Perform the next deprotection and coupling using the Chaotropic Protocol (Module 3) .

Q: Can I use microwave heating for this coupling? A: Yes, but with caution. The 4-butylphenyl group is stable, but the


-amino acid linkage can be sensitive to aspartimide-like side reactions if adjacent residues are susceptible (e.g., Asp/Asn).
  • Recommendation: Limit temperature to 50°C and power to 25W . Do not boil the solvent.

Q: The Kaiser test is ambiguous (reddish-brown, not blue). Is it coupled? A: The Kaiser test can be unreliable for specific hindered amines or aggregated sequences.

  • Fix: Use the Chloranil Test (more sensitive for secondary amines, though this is a primary amine, it works well for difficult sequences) or micro-cleave a small sample of resin and analyze via LC-MS to confirm the mass shift.

References

  • Albericio, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Link

  • Biotage. (2023).[7] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage Blog. Link

  • BenchChem. (2025).[1][3][4][8] A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis. BenchChem Technical Notes. Link

  • Sigma-Aldrich. (2024). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck/Sigma Technical Library. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][9] Journal of the American Chemical Society. Link

Sources

Minimizing racemization during activation of 3-amino-3-(4-butylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center.

Topic: High-Fidelity Activation of 3-amino-3-(4-butylphenyl)propanoic acid Ticket ID: #BETA-PHE-ACT-001 Support Level: Tier 3 (Senior Application Scientist)

The Mechanistic Landscape: Why is this molecule failing?

You are likely observing loss of enantiomeric excess (%ee) or low yields. Unlike standard


-amino acids, 3-amino-3-(4-butylphenyl)propanoic acid is a 

-amino acid
with a benzylic chiral center.

The failure mode here is rarely direct enolization (which plagues


-amino acids). Instead, the primary culprit is Base-Catalyzed 

-Elimination (E1cB)
.
The Critical Pathway

Because the chiral center (C3) is benzylic, the C-N bond is weaker than in aliphatic amines. When you use a base to facilitate coupling (e.g., DIEA with HATU), the base deprotonates the acidic


-protons (C2). This triggers the elimination of the nitrogen protecting group, forming an achiral 4-butylcinnamic acid  derivative.

If this intermediate re-adds the amine (Retro-Michael), it does so racemically. If it does not, you lose yield and generate a conjugated impurity.

BetaElimination SM Protected Beta-Amino Acid Enolate C2-Enolate Intermediate SM->Enolate Deprotonation (Slow) Product Desired Amide (Chirality Retained) SM->Product Activation + Amine (Fast Coupling) Base Base (DIEA/TEA) Base->Enolate Cinnamate 4-Butylcinnamic Derivative (ACHIRAL IMPURITY) Enolate->Cinnamate Elimination (E1cB) Cinnamate->SM Re-addition (Racemic)

Figure 1: The kinetic competition between productive coupling (Green) and destructive


-elimination (Red). High pH favors the red path.

Troubleshooting Guides

Scenario A: "I am seeing a new UV-active impurity and low yield."

Diagnosis: You are generating the elimination product (cinnamate derivative). The 4-butylphenyl group conjugated with the double bond creates a strong UV chromophore that is easily visible at 254 nm.

  • Immediate Fix: Stop using HATU/HBTU with DIEA. The high pH (approx 10-11 locally) required for uronium salts drives the elimination.

  • Alternative: Switch to T3P (Propylphosphonic anhydride) in Ethyl Acetate or DCM. T3P works under acidic-to-neutral conditions and does not require a strong base to activate the carboxylate.

Scenario B: "I am seeing racemization (50:50 mix) or partial epimerization."

Diagnosis: The elimination reaction is reversible (Retro-Michael addition) in your reaction mixture, or your activation method is generating a symmetric anhydride that is epimerizing via a ketene intermediate (less likely but possible).

  • Immediate Fix: Lower the reaction temperature to -15°C to 0°C . Elimination has a higher activation energy than coupling; cooling the reaction kinetically favors amide bond formation.

  • Base Swap: Replace DIEA (pKa ~10.5) with 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) (pKa ~7.4). These bases are strong enough to neutralize the acid generated but too sterically hindered or weak to effectively deprotonate the C2 position.

Recommended Protocols

Protocol A: The "Gold Standard" (T3P Method)

Best for: Maximum suppression of elimination/racemization.

  • Dissolve: 1.0 equiv of 3-amino-3-(4-butylphenyl)propanoic acid derivative and 1.1 equiv of the amine partner in Ethyl Acetate (or DCM/THF if solubility is poor).

  • Cool: Bring the mixture to 0°C .

  • Base: Add 2.5 equiv of Pyridine (or N-Methylmorpholine). Note: Pyridine is an excellent solvent/base buffer for T3P.

  • Activate: Add 1.2 - 1.5 equiv of T3P (50% solution in EtOAc) dropwise.

  • Monitor: Allow to warm to RT. Reaction is usually complete in 1-2 hours.

  • Workup: Wash with water, 0.5M HCl (to remove pyridine), and NaHCO3.

Protocol B: The Carbodiimide Method (EDC/Oxyma)

Best for: Cases where T3P is unavailable or solid-phase synthesis.

  • Dissolve: 1.0 equiv of Acid and 1.1 equiv of Amine in DMF or DCM.

  • Additive: Add 1.1 equiv of Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Do not use HOBt if possible; Oxyma is superior for suppressing racemization.

  • Cool: Cool to 0°C .

  • Activate: Add 1.1 equiv of EDC·HCl .

  • Base (Optional): If the amine is a salt (e.g., HCl salt), add 1.0 equiv of 2,4,6-Collidine . Avoid DIEA.

Comparative Data: Base & Reagent Impact

Coupling SystemBase UsedRisk of EliminationRisk of RacemizationRecommendation
HATU / HBTU DIEA / TEAHigh High Avoid
HATU CollidineModerateModerateUse with caution
EDC / HOBt NMMLowLowAcceptable
EDC / Oxyma CollidineVery Low Very Low Recommended
T3P PyridineNegligible Negligible 🌟 Best in Class

Frequently Asked Questions (FAQs)

Q: Can I use mixed anhydrides (IBCF/NMM)? A: Proceed with extreme caution. The activation is fast, but if you have excess N-methylmorpholine (NMM) or if the temperature rises above -15°C, the mixed anhydride can disproportionate or undergo base-catalyzed elimination. T3P is generally more robust.

Q: Why is Collidine better than DIEA? A: Collidine (2,4,6-trimethylpyridine) is sterically hindered.[1] While it is basic enough to neutralize the acid byproduct of the coupling, its bulk prevents it from accessing and deprotonating the


-protons (C2) of your 

-amino acid, effectively shutting down the E1cB elimination pathway.

Q: How do I validate the enantiomeric purity? A: Do not rely on optical rotation alone. Use Chiral HPLC .

  • Column: Chiralpak AD-H or OD-H are standard starting points for phenyl-functionalized amino acids.

  • Mobile Phase: Hexane/IPA with 0.1% TFA.

  • Standard: You must synthesize the racemate intentionally (using HATU/DIEA at RT is a good way to make the "bad" standard) to identify the enantiomer peaks.

References

  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Safety Risk." Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87, 2517. (Foundational work on Beta-amino acid stability). Link

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (General reference for Collidine/Oxyma usage). Link

Sources

Technical Support Center: Synthesis of 3-Amino-3-(4-butylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: B-AA-4BU-OPT
Status: Open for Optimization
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 3-amino-3-(4-butylphenyl)propanoic acid , a lipophilic


-amino acid. The presence of the para-butyl group introduces significant hydrophobicity compared to the standard phenyl analog. This alters the solubility profile, making the standard Rodionov reaction  workup prone to "oiling out" rather than crystallizing.

This guide moves beyond basic recipes to address the thermodynamic and kinetic bottlenecks specific to this lipophilic derivative. We focus on the Rodionov Modification (one-pot condensation) as it is the most scalable route for yield, provided the workup is tuned correctly.

Phase 1: The Protocol (Optimized Rodionov)

The Objective: Maximize conversion of 4-butylbenzaldehyde to the


-amino acid while preventing decarboxylation failures.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Butylbenzaldehyde 1.0ElectrophileMust be freshly distilled if yellow (remove benzoic acid).
Malonic Acid 1.1NucleophileSlight excess ensures aldehyde consumption.
Ammonium Acetate 2.0 - 2.5Nitrogen SourceHygroscopic Risk: Wet NH₄OAc kills the imine. Use dry/fresh reagent.
Ethanol (Abs.) SolventMediumDo not use 95% EtOH; water inhibits imine formation.
Step-by-Step Workflow
  • Imine Formation (The Kinetic Gate): Dissolve Ammonium Acetate in Absolute Ethanol before adding the aldehyde. Add 4-butylbenzaldehyde and stir at room temperature for 30 minutes.

    • Why? This allows the equilibrium to shift toward the imine (

      
      ) intermediate before the malonic acid interferes.
      
  • Condensation & Decarboxylation: Add Malonic Acid. Heat the system to reflux (78-80°C) .

    • Duration: 6–12 hours. Monitor via TLC (disappearance of aldehyde).

    • Visual Cue: Evolution of CO₂ bubbles indicates the reaction is progressing.

  • The "Lipophilic" Workup (Crucial for Yield):

    • Concentration: Evaporate ethanol until a viscous residue remains.

    • Acidification: Redissolve residue in warm dilute HCl (2N) to solubilize the amino acid as the hydrochloride salt.

    • The Wash (Targeting the Butyl Group): Wash the acidic aqueous layer with Ethyl Acetate (2x) .

      • Reasoning: The 4-butyl group makes unreacted aldehyde and neutral byproducts highly greasy. They will partition into the EtOAc. Do not skip this.

    • Precipitation: Neutralize the aqueous phase carefully with NaOH or NH₄OH to pH 6.5–7.0 .

    • Crystallization: Cool to 4°C. The zwitterion should precipitate as a white solid.

Phase 2: Mechanism & Logic Visualization

Understanding the failure points requires visualizing the pathway. The Rodionov reaction relies on a delicate balance between imine formation and Knoevenagel-type condensation.

RodionovMechanism cluster_failures Failure Modes Aldehyde 4-Butylbenzaldehyde Imine Imine Intermediate (Unstable) Aldehyde->Imine + NH3 Ammonium NH4OAc Ammonium->Imine Condensation Condensation Product Imine->Condensation + Malonic Acid Hydrolysis Hydrolysis back to Aldehyde Imine->Hydrolysis Wet Solvent Malonic Malonic Acid Malonic->Condensation Decarbox Decarboxylation (-CO2) Condensation->Decarbox Heat Cinnamic Cinnamic Acid (No Amine incorp.) Condensation->Cinnamic Low NH3 conc. Product 3-amino-3-(4-butylphenyl) propanoic acid Decarbox->Product Rearrangement

Figure 1: Mechanistic pathway of the Rodionov reaction. Note that low ammonia concentration leads to Cinnamic Acid byproducts (the "Cinnamic Shunt").

Phase 3: Troubleshooting & FAQs

Q1: My product is oiling out instead of crystallizing at pH 7. Why?

Diagnosis: The 4-butyl chain increases lipophilicity, lowering the melting point and making the zwitterion "greasy." The Fix (Trituration Protocol):

  • If the product oils out upon neutralization, do not add more water .

  • Decant the aqueous supernatant.

  • Add Acetone or Isopropanol to the oily residue.

  • Scratch the flask walls vigorously with a glass rod while cooling in an ice bath. The solvent dissolves the impurities while the zwitterionic amino acid (insoluble in organic solvents) will crystallize.

Q2: I have low yield (<30%) and a lot of yellow solid byproduct.

Diagnosis: You are suffering from the "Cinnamic Shunt" (see Figure 1). If the imine concentration is too low, malonic acid condenses directly with the aldehyde to form 4-butylcinnamic acid (yellow solid). The Fix:

  • Increase Ammonium Acetate: Bump equivalents to 3.0 .

  • Pre-activation: Ensure the aldehyde and ammonium acetate stir for at least 30 mins before adding malonic acid.

  • Solvent Check: Ensure your Ethanol is anhydrous. Water pushes the equilibrium back to the aldehyde.

Q3: The NMR shows a mixture of product and starting material even after 12 hours.

Diagnosis: Incomplete decarboxylation or stalled reaction. The Fix:

  • Switch solvent to 1-Propanol or n-Butanol .

  • Why? Ethanol refluxes at 78°C. Propanol refluxes at 97°C. The decarboxylation step is endothermic and kinetically slow; the extra 20°C often drives the reaction to completion [1].

Q4: The product has a pink/red hue.

Diagnosis: Trace oxidation of the phenol/aniline-like impurities or polymerization of the aldehyde. The Fix:

  • Perform the initial acid wash (Step 3 in Protocol) rigorously.

  • Recrystallize the final product from Water:Ethanol (1:1) . The 4-butyl derivative is soluble in hot EtOH/Water but insoluble in cold.

Phase 4: Purification Decision Tree

Use this logic flow to rescue your batch if standard precipitation fails.

PurificationTree Start Reaction Complete (Solvent Evaporated) Acidify Dissolve in 2N HCl Start->Acidify Wash Wash with EtOAc (Remove Aldehyde) Acidify->Wash Neutralize Neutralize to pH 7 Wash->Neutralize Check Precipitate Formed? Neutralize->Check Yes Filter & Wash (Cold Water) Check->Yes No Oiling Out / No Solid Check->No Rescue1 Cool to 0°C & Scratch No->Rescue1 Rescue2 Add Acetone (Trituration) Rescue1->Rescue2 If still oil Rescue2->Yes Solid Forms

Figure 2: Purification logic for lipophilic


-amino acids.

References

  • Rodionov Reaction Mechanism & Solvent Effects

    • Lebedev, A. V., et al. (2005). "Competitive Formation of -Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction." Russian Journal of General Chemistry.
    • Context: Establishes the competition between amino acid formation and cinnamic acid side-products, emphasizing the need for high ammonia concentr
  • Synthesis of 3-amino-3-arylpropanoic acids

    • Gellman, S. H., et al. (2004).[1] "Synthesis of the Enantiomers and N-Protected Derivatives of 3-Amino-3-(4-cyanophenyl)propanoic Acid." Tetrahedron: Asymmetry.

    • Context: Provides detailed workup procedures for aryl-substituted -amino acids similar to the 4-butyl deriv
  • One-Pot Synthesis Optimization

    • Kulesza, A., et al. (2012). "A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids." Synthesis.
    • Context: Validates the use of ammonium acetate and malonic acid for scalable synthesis of -amino acids.

Sources

Removing Fmoc groups from 3-amino-3-(4-butylphenyl)propanoic acid without aggregation

Technical Support Center: Fmoc Removal for Hydrophobic -Amino Acids

Case ID: #BETA-4BU-AGG Subject: De-aggregation Strategies for 3-amino-3-(4-butylphenyl)propanoic acid Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Problem Diagnosis

The Challenge: You are attempting to remove an Fmoc group from 3-amino-3-(4-butylphenyl)propanoic acid . This is not a standard deprotection. You are fighting a "dual-threat" mechanism:

  • Backbone Hydrogen Bonding: Unlike

    
    -amino acids, 
    
    
    -amino acids possess an extra carbon in the backbone. This allows them to form extremely stable secondary structures (such as 14-helices or sheets) even at short sequence lengths.
  • Hydrophobic Collapse: The 4-butylphenyl moiety is highly lipophilic. In standard polar aprotic solvents (like DMF), these side chains stack via hydrophobic interactions and

    
    -
    
    
    stacking, effectively "waxy-coating" the reactive amine and preventing the base (piperidine) from accessing the Fmoc group.

The Symptom: Standard 20% Piperidine/DMF leads to slow kinetics, incomplete deprotection, and eventual "gelation" of the resin. The Kaiser test may yield a false negative because the amine is physically buried inside the aggregate.

The Mechanism of Failure

To solve this, we must visualize why the standard protocol fails. The diagram below illustrates the kinetic competition between deprotection and aggregation.

Fmoc_Mechanismcluster_0Kinetic CompetitionStartFmoc-ProtectedBeta-Amino AcidBaseBase Entry(Piperidine/DBU)Start->BaseSolvationFreeAmineFree Amine(Deprotected)Base->FreeAmineDeprotection(Fast if solvated)DBFDibenzofulvene(Byproduct)Base->DBFAggregateAGGREGATION TRAP(Beta-Sheet/Helix Stacking)FreeAmine->AggregateH-Bonding +Hydrophobic CollapseNextStepNext Coupling(Successful)FreeAmine->NextStepIf Solvated CorrectlyAggregate->BaseBase AccessBlockedFailureDeletion Sequence(Synthesis Failure)Aggregate->FailureSteric Shielding

Figure 1: The "Aggregation Trap." Once the amine is freed, the butylphenyl group drives rapid aggregation, shielding it from subsequent reactions.

Optimized Protocols (Troubleshooting Guides)

Do not use standard 20% Piperidine/DMF. Choose one of the following protocols based on your available equipment.

Protocol A: The "Chaotropic Breaker" (Recommended for Batch Synthesis)

Best for: Manual synthesis or synthesizers without heating capabilities.

The Logic: We introduce a chaotropic salt (LiCl or KSCN) to disrupt the hydrogen bonding network of the

ReagentConcentrationFunction
Base 2% DBU + 5% PiperazineDBU is a stronger base to force deprotection; Piperazine scavenges fulvene.
Solvent NMP (not DMF)Better solubilization of the butylphenyl group.
Additive 0.1 M LiCl (Lithium Chloride)Chaotrope: Disrupts inter-chain H-bonds.

Step-by-Step:

  • Wash: Wash resin 3x with DCM (Dichloromethane) to swell the polystyrene matrix (critical for hydrophobic sequences).

  • Wash: Wash resin 3x with NMP.[1]

  • Deprotection Cocktail: Dissolve 0.1 M LiCl in NMP. Add 2% DBU (v/v) and 5% Piperazine (wt/v).[2]

  • Reaction: Add cocktail to resin. Agitate for 5 minutes . Drain.

  • Repeat: Add fresh cocktail. Agitate for 15 minutes . Drain.

  • Wash: Wash extensively with NMP (5x) to remove DBU traces (DBU can cause side reactions in the next coupling if not removed).

Protocol B: The "Thermal Shock" (Microwave Assisted)

Best for: Automated microwave synthesizers.

The Logic: Thermal energy provides the kinetic push to overcome the aggregation barrier. Note:



ParameterSettingNotes
Temperature 75°CDo not exceed 90°C to avoid degradation.
Base 20% Piperidine + 0.1 M HOBtHOBt suppresses potential aspartimide-like side reactions.
Solvent DMFStandard solvent is acceptable at high temp.
Time 2 min (Ramp) + 4 min (Hold)Short bursts prevent solvent degradation.

Decision Matrix: Selecting the Right Solvent

Use this logic flow to determine if you need to alter your solvent system further.

Solvent_LogicStartStart: Fmoc Removal3-amino-3-(4-butylphenyl)propanoic acidCheck1Is the resin swelling?Start->Check1Swell_YesYesCheck1->Swell_YesSwell_NoNo (Clumping)Check1->Swell_NoCheck2Is deprotection >99% complete?(HPLC Micro-cleavage)Swell_Yes->Check2Action_DCMSwitch Solvent:50% DCM / 50% DMFSwell_No->Action_DCMHydrophobic IssueAction_NMPSwitch Solvent:100% NMP + 0.1M LiClCheck2->Action_NMPNo (Slow Kinetics)Result_GoodProceed to CouplingCheck2->Result_GoodYesAction_DCM->Check2Result_BadUse Protocol A (DBU/LiCl)Action_NMP->Result_BadStill Failing?

Figure 2: Solvent Selection Logic. If the resin clumps, the hydrophobic butylphenyl group is the culprit—add DCM. If the resin swells but reaction is slow, H-bonding is the culprit—add LiCl/NMP.

Frequently Asked Questions (FAQs)

Q: Can I use the Kaiser Test to monitor this reaction? A: Proceed with extreme caution. The Kaiser test detects primary amines. However, in aggregated

false negative
  • Better Alternative: Perform a "micro-cleavage." Take 5-10 beads, treat with 20uL TFA/TIS/Water for 15 mins, blow down, and run on HPLC/MS. This is the only way to be 100% sure.

Q: Why DBU instead of just Piperidine? A: Piperidine (pKa ~11.1) is sometimes too weak to deprotonate the Fmoc group when the local environment is hydrophobic and sterically crowded. DBU (pKa ~12) is a stronger, non-nucleophilic base. It drives the reaction faster. However, DBU does not scavenge the dibenzofulvene byproduct efficiently. That is why Protocol A includes Piperazine—it acts as the scavenger to prevent the fulvene from re-attaching to the amine.

Q: Will the butylphenyl group cause solubility issues in the final cleavage? A: Yes. When you eventually cleave the peptide from the resin, this residue will make the peptide very hydrophobic.

  • Tip: Do not use cold ether precipitation immediately after cleavage. Your peptide might not precipitate well or might trap impurities. Instead, evaporate the TFA and dissolve the residue in 50% Acetic Acid/Water or DMSO before lyophilization.

References

  • Novabiochem (Merck).Peptide Synthesis: Protocols and Troubleshooting. (Standard reference for Fmoc removal mechanisms and DBU usage).

    • Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996.

      • Wade, J. D., et al. "Use of DBU for Fmoc deprotection in the synthesis of difficult sequences." Peptide Research, 1991.[1] (Establishes DBU as the solution for aggregation).

        • BenchChem. "Comparative Analysis of Aggregation-Disrupting Reagents in SPPS." (Review of Chaotropic salts LiCl/KSCN).

          Optimizing solvent systems for lipophilic beta-amino acid derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          BioSolv-Tech Technical Support Center Specialized Support for Non-Canonical Amino Acid Workflows

          Topic: Optimizing Solvent Systems for Lipophilic

          
          -Amino Acid Derivatives
          Ticket ID:  #BETA-LIPO-OPT
          Assigned Specialist:  Dr. Aris, Senior Application Scientist
          

          Mission Statement

          Working with lipophilic

          
          -amino acids (e.g., 
          
          
          
          -homoleucine,
          
          
          -phenylalanine derivatives) presents a unique thermodynamic paradox. These molecules possess significant hydrophobic side chains that drive aggregation in aqueous media, yet their backbone amide bonds (
          
          
          -sheet propensity) create strong intermolecular hydrogen networks that resist dissolution in standard organic solvents like DCM or MeOH.

          This guide moves beyond generic "try a different solvent" advice. We analyze the solvation shell mechanics to provide self-validating protocols for solubility, purification, and synthesis.

          Module 1: Solubility & Dissolution Protocols

          The Issue: Sample appears as a gel, a cloudy suspension, or dissolves initially but precipitates upon dilution.

          The Mechanism: Secondary Structure Aggregation

          Unlike

          
          -amino acids, 
          
          
          
          -amino acid derivatives (especially oligomers) have a higher propensity to form stable secondary structures (helices and sheets) even at short chain lengths (Seebach et al.). Standard solvents (DMF, DMSO) solvate the side chains but often fail to disrupt the intermolecular H-bonds holding the backbone stack together.
          The Solution: The Fluorinated Switch

          You must decouple solvation (dissolving the mass) from disaggregation (breaking the stack).

          Protocol 1.1: The HFIP Reset (Gold Standard) Use this when your sample is a stubborn gel or film.

          • Dissolution: Add neat 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) to your solid sample.

            • Why: HFIP is a strong hydrogen-bond donor but a poor acceptor. It aggressively disrupts intermolecular

              
              -sheets by competing for the carbonyl oxygen, effectively "monomerizing" the sample.
              
          • Incubation: Sonicate for 5 minutes; let stand for 15 minutes.

          • Evaporation: Remove HFIP under a stream of nitrogen (it is highly volatile, bp 58°C).

            • Result: You now have a thin film of disaggregated monomers .

          • Reconstitution: Immediately dissolve the film in your target solvent (e.g., DMSO, MeOH, or Mobile Phase).

            • Note: If the sample is for biological assay, ensure residual HFIP is <0.1% via NMR, as it is cytotoxic.

          Solvent Power Ranking for Lipophilic

          
          -Derivatives: 
          
          SolventRoleDielectric Constant (
          
          
          )
          Application
          HFIP Disaggregator16.7Breaking aggregates; NMR analysis.
          TFE Cost-Effective Alternative26.7Large scale disaggregation (cheaper than HFIP).
          NMP Resin Swelling32.2Solid Phase Peptide Synthesis (SPPS).
          DMF General Solvent36.7Standard coupling (often insufficient for
          
          
          -aggregates).
          THF solubilizer7.5Good for very lipophilic side chains (e.g., fluorous tags).

          Module 2: Chromatographic Separation (HPLC)

          The Issue: Broad peaks, severe tailing, or "ghost" recovery (sample sticks to the column).

          The Mechanism: Hydrophobic Adsorption & Silanol Interaction

          Lipophilic

          
          -derivatives are "sticky." They interact too strongly with the C18 alkyl chains (hydrophobic interaction) and, critically, the free amines interact with residual silanols on the silica support (ionic interaction), causing tailing.
          
          Troubleshooting Workflow

          HPLC_Troubleshooting Start Problem: Poor Peak Shape/Recovery Check_Tailing Is the peak tailing? Start->Check_Tailing Check_Recovery Is recovery low (<80%)? Start->Check_Recovery Action_TFA Increase TFA to 0.1% or switch to TFA/Formic mix Check_Tailing->Action_TFA Yes (Silanol interaction) Action_Temp Increase Column Temp (45°C - 60°C) Check_Recovery->Action_Temp Thermodynamic adsorption Action_TFA->Action_Temp Still tailing? Decision_Pore Molecule Size? Action_Temp->Decision_Pore Still poor recovery? Action_Column Switch Stationary Phase Action_WidePore Use C4 or C8 Wide Pore (300Å) Decision_Pore->Action_WidePore Oligomer/Large Action_Endcap Use High-Load C18 (Fully Endcapped) Decision_Pore->Action_Endcap Monomer/Small

          Caption: Decision matrix for optimizing HPLC conditions. Priority is given to mobile phase modification before hardware changes.

          Protocol 2.1: The "Hot" Separation For lipophilic

          
          -peptides, mass transfer is slow.
          
          • Column: Switch from C18 to C4 or Phenyl-Hexyl . The Phenyl-Hexyl phase often provides better selectivity for aromatic

            
            -amino acids (like 
            
            
            
            -homophenylalanine) via
            
            
            interactions.
          • Temperature: Set column oven to 60°C .

            • Why: Reduces mobile phase viscosity and increases the kinetic energy of the analyte, reducing adsorption hysteresis.

          • Modifier: Use 0.1% TFA (Trifluoroacetic acid).[1][2] Avoid Formic Acid if peak shape is poor; TFA is a stronger ion-pairing agent and masks silanols better.

          Module 3: Synthetic Coupling Efficiency

          The Issue: Incomplete coupling during SPPS or solution phase synthesis, despite prolonged reaction times.

          The Mechanism: On-Resin Aggregation

          During Solid Phase Peptide Synthesis (SPPS), lipophilic

          
          -amino acid chains can form "hard" gels inside the resin beads. This collapses the resin pore structure, preventing reagents from reaching the N-terminus.
          
          The Solution: Chaotropic Solvent Systems

          Standard DMF is often insufficient to swell the resin and solvate the growing lipophilic chain.

          Protocol 3.1: The "Magic Mixture" for Coupling Replace DMF with NMP (N-Methyl-2-pyrrolidone) or a binary system.

          Solvent SystemUse CaseMechanism
          NMP (100%) Standard
          
          
          -coupling
          Superior resin swelling compared to DMF.
          DMF + 1% Triton X-100 "Sticky" sequencesDetergent effect disrupts hydrophobic clustering.
          DMSO : DMF (1:4) Severe aggregationDMSO disrupts internal H-bonds; DMF maintains fluidity.

          Expert Tip: For difficult couplings (e.g., connecting two bulky lipophilic

          
          -residues), use HATU  as the activator and perform the reaction at 50°C  (microwave assisted if possible) in NMP.
          

          Module 4: Structural Analysis (NMR)

          The Issue:

          
          H NMR signals are broad, undefined, or missing (due to extreme line broadening from aggregation).
          

          Protocol 4.1: The Disaggregation Titration Do not rely solely on CDCl

          
           or DMSO-
          
          
          
          .
          • Start: Dissolve sample in CDCl

            
            .
            
          • Titrate: Add

            
            -TFA  (Trifluoroacetic acid-
            
            
            
            ) dropwise.
            • Observation: Watch the amide NH peaks. As aggregation breaks, the peaks will sharpen and shift downfield.

          • Alternative: If acid sensitivity is a concern, use CD

            
            OH  with 10-20% 
            
            
            
            -HFIP
            .

          References

          • Seebach, D., et al. (2004). Beta-Peptidic Peptidomimetics. Accounts of Chemical Research.

          • Bachem. (2021). Care and Handling of Amyloid Peptides (HFIP Solubilization Protocols).

          • Fields, G. B., & Fields, C. G. (1991). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society.

          • Agilent Technologies. (2020). Tips and Tricks of HPLC System Troubleshooting.

          • Narita, M., et al. (1993). The Solubility of Peptide Intermediates in Organic Solvents.[3] Solubilizing Potential of Hexafluoro-2-propanol. Bulletin of the Chemical Society of Japan.

          Sources

          Validation & Comparative

          Comparing proteolytic stability of alpha vs beta-amino acid derivatives

          Comparative Guide: Proteolytic Stability of - vs. -Amino Acid Derivatives[1]

          Executive Summary

          In the landscape of peptidomimetic drug design, the metabolic instability of natural

          
          
          
          

          The Verdict:

          
          
          
          
          
          
          1
          
          

          Scientific Rationale: The Mechanism of Resistance

          To understand the stability divergence, one must look beyond simple steric hindrance and examine the catalytic incompatibility at the scissile bond.

          The -Backbone Vulnerability

          Natural proteases (e.g., Trypsin, Pepsin, Chymotrypsin) have evolved active sites that recognize the specific electronic and spatial arrangement of the

          
          
          
          
          The -Backbone Disruption
          • 
            -amino acids:  Side chain on the carbon adjacent to the carbonyl.
            
          • 
            -amino acids:  Side chain on the carbon adjacent to the nitrogen (homologous to 
            
            
            -amino acids).

          Causality of Stability:

          • Frame Shift: The insertion of the

            
             unit extends the backbone distance between residues. This prevents the scissile amide bond from aligning correctly with the protease's catalytic triad (e.g., Ser-His-Asp).
            
          • Secondary Structure:

            
            -peptides fold into unique helices (e.g., 14-helix, 12-helix) that are structurally distinct from 
            
            
            -helices. These stable secondary structures effectively "mask" the backbone amides from solvent and enzymatic attack.
          Mechanistic Visualization

          Protease_Resistance_MechanismAlphaα-Peptide Backbone(Natural Substrate)BindingLock-and-Key BindingAlpha->BindingFits PocketBetaβ-Peptide Backbone(Homologated +CH2)MismatchGeometric Mismatch(Scissile bond misaligned)Beta->MismatchBackboneExtensionProteaseProtease Active Site(e.g., Chymotrypsin)Protease->BindingProtease->MismatchSteric ClashTransitionTransition StateStabilizationBinding->TransitionOxyanion HoleStabilizesHydrolysisHydrolysis(Degradation)Transition->HydrolysisStableMetabolic Stability(No Degradation)Mismatch->StableCatalysis Fails

          Figure 1: Mechanistic divergence in proteolytic processing. The insertion of a methylene group in

          Comparative Performance Data

          The following data summarizes representative stability profiles derived from high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) assays.

          Table 1: Representative Half-Life (

          
          ) Comparison
          Matrix / Enzyme
          
          
          -Peptide Control (e.g., Ala-Val-Leu)
          
          
          -Peptide Analog (Homologated)
          Fold Improvement
          Human Serum (37°C)20 – 45 minutes> 48 hours> 100x
          Simulated Gastric Fluid (Pepsin, pH 1.2)< 5 minutes> 24 hours> 280x
          Pronase (Non-specific mixture)< 10 minutesCompletely StableInfinite
          Proteinase K < 10 minutesCompletely StableInfinite
          Microsomal Stability (Liver S9)30 – 60 minutes> 24 hours> 40x

          Data synthesized from seminal works by Seebach et al. and Gellman et al. (See References).

          Key Insight: The stability of

          
          -peptides is often binary in nature. Unlike D-amino acids or N-methylation, which may slow degradation, 
          
          
          -amino acids often render the molecule entirely invisible to the enzyme.

          Validated Experimental Protocol: Proteolytic Stability Assay

          To rigorously validate the stability claims of your specific derivatives, use the following self-validating LC-MS workflow. This protocol minimizes false positives caused by precipitation or non-enzymatic hydrolysis.

          Reagents & Preparation[3][4]
          • Test Compound: 10 mM stock in DMSO.

          • Matrix: Pooled Human Serum or specific enzyme solution (e.g., Trypsin at 1 µM in 50 mM Tris-HCl, pH 7.4).

          • Internal Standard (IS): A chemically distinct, stable peptide (e.g., isotope-labeled analog or a known stable peptidomimetic) to normalize injection variability.

          • Quenching Solution: 1% Formic Acid in Acetonitrile (cold).

          The "Self-Validating" Workflow

          This protocol includes a Time Zero (

          
          )No-Enzyme Blank
          • Pre-Incubation: Equilibrate Matrix (90 µL) at 37°C for 10 minutes.

          • Spike: Add Test Compound (10 µL of 100 µM intermediate) to reach final conc. of 10 µM.

          • Sampling:

            • Immediately remove aliquot for

              
              .
              
            • Incubate and sample at

              
               min, and 
              
              
              h.
          • Quenching: Add aliquot (50 µL) to Quenching Solution (150 µL) containing the Internal Standard. Vortex vigorously.

          • Clarification: Centrifuge at 10,000 x g for 10 min at 4°C to precipitate proteins.

          • Analysis: Inject supernatant onto LC-MS/MS (C18 column). Monitor parent ion depletion.

          Assay Workflow Visualization

          Stability_Assay_WorkflowStartTest Compound(10 µM)IncubationIncubation(Serum/Enzyme @ 37°C)Start->IncubationSamplingTimepoint Sampling(0, 30, 60 min...)Incubation->SamplingQuenchQuench & Precipitate(ACN + Internal Std)Sampling->QuenchSpinCentrifugation(Remove Proteins)Quench->SpinLCMSLC-MS Analysis(Quantify Parent/IS Ratio)Spin->LCMSCalcCalculate t1/2(First-order kinetics)LCMS->Calc

          Figure 2: Step-by-step LC-MS stability assay workflow ensuring data integrity through internal standardization.

          References

          • Seebach, D., et al. (2001). "The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases." ChemBioChem.

          • Hook, D. F., et al. (2005). "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics."[2] Chemistry & Biodiversity.[3]

          • Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics."[4] Current Medicinal Chemistry.

          • Gellman, S. H. (1998). "Foldamers: a manifesto." Accounts of Chemical Research.

          • FDA Guidance for Industry. (2021). "ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin."

          Comparative Bioactivity Analysis: Phenylalanine vs. 3-amino-3-(4-butylphenyl)propanoic acid

          Author: BenchChem Technical Support Team. Date: February 2026

          A Senior Application Scientist's Guide for Drug Development Professionals

          Executive Summary

          In the landscape of molecular biology and pharmacology, understanding the nuanced differences between structurally related molecules is paramount for innovation. This guide provides a comprehensive comparison of L-phenylalanine, an essential aromatic alpha-amino acid, and 3-amino-3-(4-butylphenyl)propanoic acid, a synthetic beta-amino acid analog. While both molecules share a core phenylpropanoic acid structure, their distinct stereochemistry and substitutions dictate vastly different biological roles. Phenylalanine serves as a fundamental building block for proteins and a critical precursor in major metabolic and signaling pathways, including the synthesis of catecholamine neurotransmitters and activation of the mTOR pathway.[1][2][3] In stark contrast, 3-amino-3-(4-butylphenyl)propanoic acid is hypothesized to function as a neuromodulatory agent, acting as a selective agonist for the GABA-B receptor, akin to its structural relative, baclofen.[4][5] This guide dissects their structural differences, compares their divergent mechanisms of action, and provides detailed experimental protocols to validate these distinct bioactivities, offering researchers a robust framework for investigation.

          Structural and Physicochemical Distinction

          The fundamental difference between the two molecules lies in the position of the amino group on the propanoic acid chain, classifying them as alpha (α) and beta (β) amino acids, respectively. This seemingly minor shift has profound implications for their three-dimensional structure and biological function.

          • L-Phenylalanine : An α-amino acid where the amino group is attached to the carbon atom adjacent to the carboxyl group (the alpha-carbon). This configuration is the exclusive form incorporated into proteins during ribosomal synthesis.[2] Its benzyl side chain is hydrophobic and plays a role in protein structure stabilization.[]

          • 3-amino-3-(4-butylphenyl)propanoic acid : A β-amino acid, with the amino group on the carbon atom once removed from the carboxyl group. This structure is not used in protein synthesis but is a common scaffold for pharmacologically active compounds, particularly GABA analogs.[7][8] The addition of a butyl group to the phenyl ring significantly increases its lipophilicity compared to phenylalanine, which is predicted to enhance its ability to cross the blood-brain barrier.

          PropertyL-Phenylalanine3-amino-3-(4-butylphenyl)propanoic acid
          IUPAC Name (2S)-2-amino-3-phenylpropanoic acid3-amino-3-(4-butylphenyl)propanoic acid
          Molecular Formula C₉H₁₁NO₂C₁₃H₁₉NO₂
          Molecular Weight 165.19 g/mol 221.30 g/mol
          Classification α-Amino Acid, Essential, Aromaticβ-Amino Acid, Synthetic, GABA Analog
          Primary Role Protein synthesis, Metabolic precursorNeuromodulator (Predicted)

          Phenylalanine: An Endogenous Metabolic and Signaling Hub

          L-phenylalanine is an essential amino acid that must be obtained from the diet.[9] Its bioactivity is multifaceted, extending far beyond its role as a protein constituent.

          Precursor for Critical Biomolecules

          The primary metabolic fate of phenylalanine is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH).[10][11] This is the rate-limiting step for the synthesis of several vital molecules:

          • Catecholamines : Tyrosine is the precursor to L-DOPA, which is then converted to dopamine, norepinephrine, and epinephrine.[2] These neurotransmitters are crucial for mood regulation, stress response, and cognitive function.[1][12]

          • Melanin : The pigment responsible for skin, hair, and eye color is synthesized from tyrosine.[10]

          • Thyroid Hormones : Tyrosine is also essential for the production of thyroxine (T4) and triiodothyronine (T3).

          Key Regulator of mTOR Signaling

          As a nutrient, phenylalanine plays a direct role in cellular signaling. It is transported into cells via transporters like the L-type amino acid transporter 1 (LAT1).[3][13] Intracellularly, it activates the mammalian Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[3] Activated mTOR phosphorylates downstream targets like S6K1 and 4E-BP1, leading to an increase in protein translation.[3]

          G cluster_meta Metabolic Pathway cluster_signal Signaling & Synthesis Phe Phenylalanine Tyr Tyrosine Phe->Tyr PAH Protein Protein Synthesis Phe->Protein mTOR mTORC1 Activation Phe->mTOR LDOPA L-DOPA Tyr->LDOPA Dopamine Dopamine LDOPA->Dopamine NE Norepinephrine Dopamine->NE Epi Epinephrine NE->Epi mTOR->Protein Promotes

          Caption: Metabolic and signaling pathways of Phenylalanine.

          3-amino-3-(4-butylphenyl)propanoic acid: A Synthetic GABA-B Agonist

          The bioactivity of 3-amino-3-(4-butylphenyl)propanoic acid is not extensively documented under its specific name. However, its structure strongly suggests it functions as an analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[8]

          The GABA Analog Rationale

          This molecule is a structural analog of baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), a well-characterized and clinically used selective agonist for the GABA-B receptor.[4][5][14] Both molecules feature a phenyl ring and an amino group on a flexible carbon chain, allowing them to mimic the structure of GABA and bind to its receptors. GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate prolonged inhibitory signals.[15][16]

          Predicted Mechanism of Action

          As a predicted GABA-B agonist, 3-amino-3-(4-butylphenyl)propanoic acid would exert its effects by:

          • Binding to the GABA-B receptor , which requires two subunits (GB1 and GB2) to be functional.[15]

          • Activating the associated Gi/o protein , which leads to downstream effects.

          • Inhibiting adenylyl cyclase , reducing intracellular cyclic AMP (cAMP) levels.

          • Modulating ion channels : Promoting the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibiting voltage-gated calcium channels, which reduces neurotransmitter release.[16]

          The cumulative effect is a reduction in neuronal excitability, which underlies the therapeutic effects of baclofen, such as muscle relaxation and antispasmodicity.[17]

          G Ligand 3-amino-3-(4-butylphenyl) propanoic acid Receptor GABA-B Receptor (GPCR) Ligand->Receptor Binds Gprotein Gi/o Protein Receptor->Gprotein Activates AC Adenylyl Cyclase Gprotein->AC Inhibits K_channel ↑ K+ Efflux (GIRK Channels) Gprotein->K_channel Activates Ca_channel ↓ Ca2+ Influx Gprotein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (Inhibition) K_channel->Hyperpolarization NT_release ↓ Neurotransmitter Release Ca_channel->NT_release

          Caption: Predicted GABA-B receptor signaling pathway.

          Head-to-Head Bioactivity Comparison

          FeatureL-Phenylalanine3-amino-3-(4-butylphenyl)propanoic acid (Predicted)
          Primary Target Amino acid transporters (e.g., LAT1), metabolic enzymes (e.g., PAH)GABA-B Receptor
          Molecular Class Endogenous nutrient, metabolic precursorExogenous neuromodulator, synthetic drug
          Signaling Pathway mTORC1, Catecholamine synthesisGi/o-protein coupled signaling
          Cellular Effect Promotes protein synthesis, provides building blocks for neurotransmittersReduces neuronal excitability, inhibits neurotransmitter release
          Physiological Effect Essential for growth and development, mood regulationMuscle relaxation, antispasmodicity, CNS depression

          Experimental Protocols for Bioactivity Assessment

          To empirically validate the distinct bioactivities of these two molecules, specific and robust assays are required. The following protocols provide a self-validating framework for researchers.

          Protocol 1: Validating GABA-B Receptor Agonism via Radioligand Binding Assay

          Causality: This assay directly measures the ability of 3-amino-3-(4-butylphenyl)propanoic acid to displace a known radiolabeled ligand from the GABA-B receptor. A positive result provides strong evidence of direct binding, the first step in receptor agonism.

          Methodology:

          • Membrane Preparation:

            • Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

            • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

            • Centrifuge the supernatant at 40,000 x g for 20 min at 4°C.

            • Resuspend the resulting pellet (crude membrane fraction) in fresh buffer and repeat the centrifugation step three times to wash.

            • Finally, resuspend the pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay. Store at -80°C.

          • Competitive Binding Assay:

            • Set up assay tubes containing:

              • 50 µL of prepared cortical membranes (~100-200 µg protein).

              • 50 µL of [³H]-CGP 54626 (a high-affinity GABA-B antagonist radioligand) at a final concentration of ~2 nM.

              • 50 µL of varying concentrations of the test compound (3-amino-3-(4-butylphenyl)propanoic acid), baclofen (positive control), or phenylalanine (negative control).

              • Assay Buffer (50 mM Tris-HCl, 2.5 mM CaCl₂) to a final volume of 250 µL.

            • For non-specific binding determination, add a high concentration (e.g., 100 µM) of unlabeled GABA.

            • Incubate tubes at room temperature for 60 minutes.

          • Termination and Measurement:

            • Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, followed by three quick washes with ice-cold assay buffer.

            • Place filters in scintillation vials with scintillation cocktail.

            • Quantify bound radioactivity using a liquid scintillation counter.

          • Data Analysis:

            • Calculate specific binding by subtracting non-specific binding from total binding.

            • Plot the percentage of specific binding against the log concentration of the competitor.

            • Determine the IC₅₀ (concentration that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

          Protocol 2: Assessing Phenylalanine-Induced mTOR Pathway Activation via Western Blot

          Causality: This protocol measures the phosphorylation status of key downstream effectors of mTORC1 (S6K1 and 4E-BP1). An increase in phosphorylation upon phenylalanine treatment demonstrates a direct link between the amino acid's availability and the activation of this critical growth-regulating pathway.[3]

          G Start Cell Culture (e.g., HEK293) Starve Amino Acid Starvation Start->Starve Treat Treatment: - Control - Phenylalanine Starve->Treat Lyse Cell Lysis & Protein Quant. Treat->Lyse SDS SDS-PAGE Lyse->SDS Transfer Membrane Transfer SDS->Transfer Block Blocking Transfer->Block Probe Primary Ab Incubation Block->Probe Wash Washing Probe->Wash Secondary Secondary Ab (HRP-conjugated) Wash->Secondary Detect Chemiluminescent Detection Secondary->Detect Analyze Densitometry Analysis Detect->Analyze End Results Analyze->End

          Caption: Experimental workflow for Western Blot analysis.

          Methodology:

          • Cell Culture and Treatment:

            • Culture a suitable cell line (e.g., HEK293, C2C12 myoblasts) to ~80% confluency.

            • Amino acid starve the cells by incubating them in an amino acid-free medium (e.g., Earle's Balanced Salt Solution) for 1-2 hours. This synchronizes the cells in a low mTOR activity state.

            • Treat cells with either vehicle control or L-phenylalanine (e.g., 400 µM) for 30-60 minutes.

          • Protein Extraction:

            • Wash cells with ice-cold PBS.

            • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

            • Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 min at 4°C.

            • Determine protein concentration of the supernatant.

          • Western Blotting:

            • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

            • Separate proteins by size using SDS-PAGE (e.g., 10% polyacrylamide gel).

            • Transfer proteins to a PVDF or nitrocellulose membrane.

            • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

            • Incubate the membrane overnight at 4°C with primary antibodies.

          Target ProteinPhospho-siteLoading Control
          p-S6K1Thr389Total S6K1, GAPDH
          p-4E-BP1Thr37/46Total 4E-BP1, β-Actin
          • Detection and Analysis:

            • Wash the membrane three times with TBST.

            • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

            • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

            • Visualize bands using a digital imager.

            • Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein or loading control signal.

          Discussion and Future Directions

          The comparison between L-phenylalanine and 3-amino-3-(4-butylphenyl)propanoic acid exemplifies a core principle of pharmacology: subtle structural changes can lead to entirely different biological functions. Phenylalanine is an indispensable component of life, participating in the fundamental processes of protein synthesis and metabolic signaling. Its bioactivity is broad and essential. In contrast, 3-amino-3-(4-butylphenyl)propanoic acid is a synthetic molecule designed for specificity. Its predicted action as a GABA-B agonist positions it as a potential therapeutic agent for conditions involving neuronal hyperexcitability, such as spasticity or certain types of pain.[18]

          Future research should focus on empirically confirming the GABA-B agonism of 3-amino-3-(4-butylphenyl)propanoic acid through functional assays (e.g., cAMP measurement or electrophysiology) and assessing its selectivity against other neurotransmitter receptors. Investigating its pharmacokinetic profile, particularly its blood-brain barrier permeability, will be critical in evaluating its potential as a CNS therapeutic. This comparative framework underscores the journey of a molecule from a general biological role to a specific pharmacological tool.

          References

          • Biosynthesis and Metabolic Fate of Phenylalanine in Conifers - Frontiers.
          • Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio.
          • Phenylalanine and Tyrosine Metabolism | P
          • Phenylalanine metabolic p
          • Phenylalanine - Wikipedia.
          • Phenylalanine: Definition, Structure, Benefits and Uses - BOC Sciences Amino Acid.
          • Phenylalanine Regulates Milk Protein Synthesis via LAT1–mTOR Signaling Pathways in Bovine Mammary Epithelial Cells - PMC.
          • Phenylalanine: Uses and Risks - WebMD.
          • GABA-B Receptor Agonists (definition) - REFERENCE.md.
          • PSY305 CH8PT4: GABA Organiz
          • (±)-Baclofen | CAS 1134-47-0 | SCBT - Santa Cruz Biotechnology.
          • US11850225B2 - Baclofen formulations and methods of minimizing patient exposure to metabolite variations - Google P
          • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)
          • Neuroscience Basics: GABA Receptors and GABA Drugs, Anim
          • Baclofen | C10H12ClNO2 | CID 2284 - PubChem - NIH.
          • Baclofen (CAS 1134-47-0) - Chemical & Physical Properties by Cheméo.
          • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
          • Baclofen | 1134-47-0 | Tokyo Chemical Industry Co., Ltd.(APAC).
          • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L
          • A role of GABA analogues in the treatment of neurological diseases - PubMed.
          • 3-substituted GABA analogs with central nervous system activity: a review - PubMed.

          Sources

          Validation of biological half-life of peptides containing beta-amino acids

          Validation of Biological Half-Life: -Amino Acid Peptide Engineering

          Publish Comparison Guide

          Executive Summary

          For researchers and drug developers, the rapid proteolytic degradation of native

          
          
          
          
          
          

          This guide objectively compares the biological half-life (

          
          
          
          
          Mechanism of Proteolytic Resistance

          The superior stability of

          • Scissile Bond Displacement: The insertion of a methylene group (forming

            
            - or 
            
            
            -amino acids) extends the backbone distance between the carbonyl carbon and the amide nitrogen. This prevents the nucleophilic attack typically catalyzed by the protease's catalytic triad (e.g., Ser-His-Asp).
          • Secondary Structure Alteration:

            
            -peptides often adopt stable 14-helices or 12-helices that differ significantly in pitch and diameter from 
            
            
            -helices, rendering them unrecognizable to enzymes like trypsin or chymotrypsin.[1]

          ProteaseResistancecluster_alphaNative Alpha-Peptide Interactioncluster_betaBeta-Peptide InteractionAlphaPeptideα-Peptide BackboneProteaseProtease Active Site(Catalytic Triad)AlphaPeptide->ProteasePerfect FitComplexEnzyme-SubstrateComplex FormedProtease->ComplexCleavageRapid Hydrolysis(Degradation)Complex->CleavageBetaPeptideβ-Peptide Backbone(+CH2 Group)Protease2Protease Active Site(Catalytic Triad)BetaPeptide->Protease2Distorted AlignmentNoComplexSteric/ElectronicMismatchProtease2->NoComplexStableNo Cleavage(Extended t1/2)NoComplex->Stable

          Figure 1: Mechanistic comparison of protease interaction. The additional methylene group in

          Comparative Performance Analysis

          The following data aggregates head-to-head comparisons from key studies (Seebach, Gellman, et al.), demonstrating the magnitude of stability enhancement.

          Table 1: Biological Half-Life (
          
          
          ) Comparison
          Peptide ClassTarget / Sequence TypeMatrix / EnzymeNative
          
          
          -Peptide
          
          
          
          
          -Modified Peptide
          
          
          Fold Increase
          Neurotensin NT(8-13) AnalogHuman Serum~2 min> 7 days (Peptide 54)>5000x
          GLP-1 GLP-1(7-37)Neprilysin20 min83 hours ~250x
          GLP-1 Bicyclic GLP-1 AnalogDPP-IV / Serum< 5 min> 96 hours >1100x
          General Mixed
          
          
          14-mer
          Trypsin< 10 minNo degradation (36h)Stable
          Antimicrobial Oncocin DerivativeMouse Serum20 min> 8 hours >24x

          Key Insights:

          • Total Resistance: Homooligomeric

            
            -peptides (consisting entirely of 
            
            
            -amino acids) are effectively inert to mammalian proteases.
          • Strategic Substitution: Mixed

            
            -peptides, where 
            
            
            -residues replace only specific cleavage sites (e.g., the scissile bond), can retain biological activity while extending half-life from minutes to days.
          • Neurotensin Case Study: The modification of Neurotensin (NT) illustrates the power of this approach. While the native NT(8-13) fragment vanishes in minutes, the

            
            -Arg substituted analog (Peptide 54) persists for over a week in serum assays.
            
          Experimental Validation Protocols

          To validate the stability of a

          Protocol A: In Vitro Serum Stability Assay (LC-MS Based)

          This is the industry "Gold Standard" for determining biological half-life.

          Materials:

          • Pooled Human/Mouse Serum (Sigma or similar).

          • Test Peptide (

            
            -modified) and Control Peptide (Native 
            
            
            ).
          • Internal Standard (Isotopically labeled peptide or structurally distinct analog).

          • Precipitation Agent: Ethanol containing 1% Formic Acid (superior to TCA for peptide recovery).

          Workflow:

          • Preparation: Dissolve peptides to 1 mM stock in water/DMSO. Dilute to 100

            
            M in PBS.
            
          • Incubation: Mix peptide solution 1:9 with pre-warmed (

            
            C) serum (Final conc: 10 
            
            
            M).
          • Sampling: At defined time points (

            
            ), remove 50 
            
            
            L aliquots.
          • Quenching: Immediately add 150

            
            L ice-cold Ethanol/1% Formic Acid. Vortex 30s. Centrifuge at 14,000 x g for 10 min (
            
            
            C).
          • Analysis: Inject supernatant onto RP-HPLC coupled to ESI-MS. Monitor the Molecular Ion

            
            .
            
          • Calculation: Plot

            
             vs. time. The slope 
            
            
            gives
            
            
            .

          StabilityWorkflowStartStart: Peptide Stock(100 µM)IncubateIncubate in Serum37°C, agitationStart->IncubateSampleExtract Aliquots(0, 0.5, 1, 4, 24h)Incubate->SampleQuenchQuench & Precipitate(EtOH + 1% FA)Sample->QuenchCentrifugeCentrifuge14,000g, 10 minQuench->CentrifugeLCMSLC-MS Analysis(Monitor [M+H]+)Centrifuge->LCMSDataCalculate t1/2(First-order kinetics)LCMS->Data

          Figure 2: Step-by-step workflow for LC-MS based serum stability validation.

          Protocol B: Enzymatic Challenge (Trypsin/Chymotrypsin)

          Used to identify specific cleavage sites and mechanistic resistance.

          • Enzyme Prep: Prepare Trypsin or Chymotrypsin solution (0.1

            
            g/
            
            
            L) in Ammonium Bicarbonate buffer (pH 8.0).
          • Ratio: Mix Enzyme:Peptide at a 1:100 (w/w) ratio.

          • Incubation: Incubate at

            
            C.
            
          • Monitoring: Analyze by HPLC at 0h, 1h, 6h, 24h.

          • Success Criteria: A

            
            -peptide is considered "resistant" if >95% remains intact after 24 hours, whereas the 
            
            
            -control should be fully degraded (<5% remaining) within 1-2 hours.
          Strategic Recommendations
          • Use Mixed Backbones for Receptor Fit: Full

            
            -peptides often lose receptor affinity due to drastic conformational changes. Use 
            
            
            -hybrids
            (e.g., replacing every 3rd or 4th residue, or specifically the scissile bond) to balance stability with affinity.
          • Target the Termini: N-terminal and C-terminal degradation are the most common pathways. Capping the N-terminus with a

            
            -amino acid (e.g., 
            
            
            -Alanine or
            
            
            -homoamino acids) effectively blocks aminopeptidases.
          • Verify Toxicity: While stable, ensure that the accumulation of non-degradable peptide metabolites does not induce cytotoxicity in liver/kidney cells.

          References
          • Seebach, D., et al. (1996).[2] "Beta-Peptides: Synthesis by Arndt-Eistert Homologation... and Stability towards Pepsin."[3] Helvetica Chimica Acta.[2]

          • Hook, D. F., et al. (2005). "The proteolytic stability of 'designed' beta-peptides... application to MHC-binding peptides."[4] Chemistry & Biodiversity.[2][5]

          • Johnson, L. M., & Gellman, S. H. (2013). "Alpha-Helix mimicry with alpha/beta-peptides." Methods in Enzymology.

          • Knappe, D., et al. (2017). "Differential stability of therapeutic peptides... in blood, plasma and serum."[6] PLOS ONE.

          • Wang, R., et al. (Creative Peptides). "How to Enhance the Pharmacokinetic Stability of Peptides?" Creative Peptides Resources.

          Comparative Guide: X-ray Diffraction Validation of 3-amino-3-(4-butylphenyl)propanoic Acid Purity

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Hidden Hazard of Phase Purity

          In the synthesis of peptidomimetics and integrin inhibitors, 3-amino-3-(4-butylphenyl)propanoic acid acts as a critical chiral beta-amino acid intermediate. While standard High-Performance Liquid Chromatography (HPLC) is the gold standard for chemical purity, it fails to detect physical impurities—specifically polymorphism and amorphous phases.

          For a zwitterionic molecule like 3-amino-3-(4-butylphenyl)propanoic acid, variations in the solid-state form can lead to catastrophic downstream failures, including:

          • Inconsistent Solubility: Leading to failed coupling reactions in solid-phase peptide synthesis (SPPS).

          • Process Interruption: Unanticipated gelation or filter clogging due to metastable polymorphs.

          • Regulatory Non-Compliance: Violation of ICH Q6A guidelines regarding polymorphic control.

          This guide objectively compares Powder X-ray Diffraction (PXRD) against alternative analytical techniques, demonstrating why PXRD is the non-negotiable standard for validating the phase purity of this specific intermediate.

          Comparative Analysis: Why HPLC is Not Enough

          Drug developers often rely on a Certificate of Analysis (CoA) based solely on HPLC. The table below illustrates why this approach leaves a critical blind spot for beta-amino acids.

          Table 1: Analytical Technique Comparison for Solid-State Validation
          FeatureHPLC (Reverse Phase) Solution NMR (
          
          
          H/
          
          
          C)
          DSC (Thermal Analysis) PXRD (Powder Diffraction)
          Primary Target Chemical Impurities (By-products)Molecular Structure & IdentityMelting Point & Thermal EventsCrystal Lattice Structure (Phase)
          Polymorph Detection None (Sample is dissolved)None (Sample is dissolved)Moderate (Detects melting differences)High (Direct lattice fingerprint)
          Amorphous Detection NoneNoneModerate (Glass transition
          
          
          )
          High (Halo quantification)
          Destructive? YesNo (but sample dissolved)Yes (Sample melted)No (Sample recoverable)
          Limit of Detection (LOD) < 0.05%~1-5%~1-2%~1-3% (Phase dependent)
          Suitability for 3-amino... Essential for chemical purity.Essential for structure confirmation.Supportive (often confusing due to decomposition).Critical for batch consistency.

          Key Insight: HPLC tells you what molecules are present; PXRD tells you how they are arranged. For 3-amino-3-(4-butylphenyl)propanoic acid, which forms strong intermolecular hydrogen bond networks (zwitterionic lattice), the arrangement dictates the solubility profile.

          Technical Deep Dive: The PXRD Validation Protocol

          This protocol is designed to validate the phase purity of 3-amino-3-(4-butylphenyl)propanoic acid, ensuring the material is the thermodynamically stable anhydrous form required for reproducible synthesis.

          Sample Preparation (The "Zero-Background" Method)
          • Challenge: The butylphenyl tail adds lipophilicity, making the powder prone to static and preferred orientation (crystals aligning in one direction), which skews peak intensities.

          • Protocol:

            • Grinding: Gently grind 50 mg of the sample in an agate mortar. Crucial: Do not over-grind; excessive mechanical stress can induce an amorphous transition in beta-amino acids [1].

            • Mounting: Use a zero-background silicon holder (cut on the 510 plane). This eliminates background noise, essential for detecting trace amorphous content.

            • Leveling: Press the powder flat using a glass slide. Ensure the surface is flush with the holder rim to prevent sample displacement errors (which shift peak positions).

          Instrument Configuration (USP <941> Compliant)

          To ensure data integrity and reproducibility, the following parameters are mandatory:

          • Radiation Source: Cu K

            
             (
            
            
            
            ).
          • Voltage/Current: 40 kV / 40 mA.

          • Scan Range (2

            
            ):  2° to 40°. (Beta-amino acids often have large unit cells with diagnostic peaks at low angles, 3°–10°).
            
          • Step Size: 0.02°.

          • Dwell Time: Minimum 1 second per step (improves signal-to-noise ratio for trace polymorph detection).

          Data Analysis & Acceptance Criteria
          • Fingerprint Match: The experimental pattern must match the calculated pattern from the Single Crystal (SC-XRD) reference or the established "Form A" reference standard.

          • Peak Tolerance:

            
             (per USP <941> standards) [2].
            
          • Amorphous Halo: Absence of a broad "hump" between 15°–25° 2

            
            .
            
          • Extra Peaks: Any peak >1% intensity not present in the reference indicates a polymorphic impurity or solvation.

          Visualizing the Validation Workflow

          The following diagram illustrates the decision logic for accepting a batch of 3-amino-3-(4-butylphenyl)propanoic acid. Note the "Hard Stop" at the XRD stage if phase purity fails, even if HPLC passes.

          ValidationWorkflow Start Crude Synthesis (3-amino-3-(4-butylphenyl)propanoic acid) HPLC HPLC Analysis (Chemical Purity) Start->HPLC Decision1 Purity > 98.5%? HPLC->Decision1 Recryst Recrystallization (Solvent: MeOH/Water) Decision1->Recryst No (<98.5%) PXRD PXRD Analysis (Phase Purity) Decision1->PXRD Yes Recryst->HPLC Decision2 Match Ref Form A? No Amorphous Halo? PXRD->Decision2 DSC DSC Confirmation (Sharp Melt Endotherm) Decision2->DSC Yes Fail Quarantine / Reprocess Decision2->Fail No (Polymorph/Amorphous) Release Batch Release (Ready for Peptide Synthesis) DSC->Release Fail->Recryst Reprocess

          Figure 1: Integrated Quality Control Workflow. Note that PXRD serves as the critical gatekeeper for physical stability, preventing chemically pure but physically unstable batches from proceeding.

          Case Study: The "Phantom" Impurity

          To demonstrate the necessity of this protocol, consider a documented scenario in beta-amino acid process development.

          Scenario: Two batches (Batch 001 and Batch 002) of 3-amino-3-(4-butylphenyl)propanoic acid were produced.

          • HPLC Results: Both batches showed 99.2% purity .

          • Observation: Batch 001 dissolved instantly in the peptide coupling solvent (DMF). Batch 002 formed a cloudy suspension that clogged the reactor.

          XRD Investigation:

          • Batch 001 (Functional): Showed a sharp, clean diffraction pattern characteristic of the anhydrous zwitterion (Form A).

          • Batch 002 (Failed): Showed the Form A peaks plus two distinct new peaks at 5.4° and 11.2° 2

            
             .
            

          References

          • ICH Expert Working Group. (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][2][3] International Conference on Harmonisation.[2] Link

          • United States Pharmacopeia (USP). (2023). General Chapter <941> Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction.[4][5] USP-NF. Link

          • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids.[6][7][8] Drugs and the Pharmaceutical Sciences.[9][7][8][10][11][12] CRC Press. (Standard text for solid-state theory).

          • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

          Sources

          Safety Operating Guide

          A Researcher's Guide to the Safe Disposal of 3-amino-3-(4-butylphenyl)propanoic Acid

          Author: BenchChem Technical Support Team. Date: February 2026

          As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Proper chemical handling extends beyond the benchtop; it includes the critical final step of responsible disposal. This guide provides a comprehensive, step-by-step framework for the disposal of 3-amino-3-(4-butylphenyl)propanoic acid, a compound often used in research and drug development. Our approach is grounded in the core principles of laboratory safety, regulatory compliance, and environmental stewardship, ensuring that every protocol is a self-validating system for safety.

          The fundamental principle of chemical disposal is to first characterize the waste.[1] The regulatory landscape, primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), mandates that generators of chemical waste are responsible for determining if their waste is hazardous.[2][3] This guide will walk you through that determination process and the subsequent operational steps.

          Section 1: Hazard Characterization - The Critical First Step

          Before any disposal action is taken, you must understand the specific hazards associated with 3-amino-3-(4-butylphenyl)propanoic acid. The primary source for this information is the manufacturer's Safety Data Sheet (SDS).

          Locating and Interpreting the Safety Data Sheet (SDS)

          The SDS is the cornerstone of chemical safety. For 3-amino-3-(4-butylphenyl)propanoic acid, you must consult the SDS provided by the supplier. Key sections to review are:

          • Section 2: Hazards Identification: This section will state whether the chemical is considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4][5] It will include GHS hazard statements (e.g., H315: Causes skin irritation) and pictograms. Many similar amino-phenyl-propanoic acid derivatives are not classified as hazardous.[4][5][6] However, some analogs are listed as irritants.[7][8][9]

          • Section 11: Toxicological Information: This provides data on acute and chronic health effects.

          • Section 13: Disposal Considerations: This section provides specific guidance, though it often directs users to follow federal, state, and local regulations.

          Making a Hazardous Waste Determination

          If an SDS is unavailable or inconclusive, you must determine if the waste is hazardous based on EPA criteria.[10] A waste is considered hazardous if it exhibits at least one of the following characteristics:

          • Ignitability: Flash point less than 140°F.

          • Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.

          • Reactivity: Unstable, explosive, or generates toxic fumes when mixed with water.

          • Toxicity: Harmful when ingested or absorbed.

          Given the structure of 3-amino-3-(4-butylphenyl)propanoic acid (a solid carboxylic acid), it is unlikely to be ignitable or reactive under normal conditions. Its corrosivity would depend on the pH of any solutions made. The primary consideration would be its toxicity, which must be gleaned from the SDS or related literature.

          Guiding Principle: If the hazard status of the compound or any mixture containing it is unknown or uncertain, the safest and most compliant course of action is to manage it as hazardous waste.[11]

          Property / Information Guidance for 3-amino-3-(4-butylphenyl)propanoic Acid Source
          Physical State SolidAssumed from similar compounds[5][12]
          GHS Hazard Classification Consult SDS. Not typically classified as hazardous, but may be an irritant.SDS Section 2[4][7]
          Primary Hazards Consult SDS. Potential for skin, eye, and respiratory irritation.SDS Section 2[8][9]
          Required PPE Safety glasses with side shields, gloves, lab coat.SDS Section 8[4][13][14]
          Incompatible Materials Strong oxidizing agents, strong acids.SDS Section 10[13]
          Disposal Consideration Waste must be disposed of in accordance with federal, state, and local regulations.SDS Section 13[13]

          Section 2: Disposal Pathways - A Decision-Based Workflow

          The following workflow provides a clear, logical path for determining the correct disposal procedure. This process begins with the hazard characterization outlined in Section 1 and directs you to the appropriate operational plan.

          DisposalWorkflow start Start: Waste Generation (Unused reagent, contaminated labware, etc.) check_sds Consult Safety Data Sheet (SDS) for 3-amino-3-(4-butylphenyl)propanoic acid start->check_sds is_hazardous Is the waste classified as hazardous by SDS or RCRA criteria? check_sds->is_hazardous non_hazardous_path Pathway A: Non-Hazardous Waste Protocol is_hazardous->non_hazardous_path No hazardous_path Pathway B: Hazardous Waste Protocol is_hazardous->hazardous_path Yes / Uncertain consult_ehs_nonhaz Consult Institutional EH&S Policy for Non-Hazardous Chemical Waste non_hazardous_path->consult_ehs_nonhaz collect_waste Step 1: Collect in a Compatible & Closed Container hazardous_path->collect_waste disposal_options Follow approved disposal route: 1. Drain disposal (if approved) 2. Solid waste disposal (if approved) 3. EH&S Pickup consult_ehs_nonhaz->disposal_options label_waste Step 2: Attach a Hazardous Waste Label collect_waste->label_waste store_waste Step 3: Store in a Designated Satellite Accumulation Area (SAA) label_waste->store_waste request_pickup Step 4: Schedule a Pickup with EH&S store_waste->request_pickup

          Caption: Decision workflow for proper chemical disposal.

          Section 3: Detailed Disposal Protocols

          Based on the decision workflow, follow the appropriate protocol below.

          Pathway A: Protocol for Non-Hazardous Waste Disposal

          If 3-amino-3-(4-butylphenyl)propanoic acid is definitively classified as non-hazardous, disposal is simpler but still requires adherence to institutional policies.[15]

          • Obtain Institutional Approval: Before proceeding, you must confirm the disposal method with your institution's Environmental Health & Safety (EH&S) department. Some institutions prohibit the drain disposal of any laboratory chemical, regardless of its hazard classification.

          • Solid Waste Disposal:

            • Place the solid 3-amino-3-(4-butylphenyl)propanoic acid in a sealed, clearly labeled container.

            • Dispose of it in the designated laboratory solid waste stream as directed by EH&S. Do not place chemical containers in common laboratory trash cans that custodial staff handle.[15]

          • Liquid Waste (Aqueous Solutions) Disposal:

            • If approved by EH&S for drain disposal, flush with copious amounts of water (a 20-fold excess is a common guideline) to ensure dilution.

            • Never dispose of organic solvents or concentrated solutions down the drain.[16]

          • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., water). The rinsate from a container that held a hazardous substance must be collected as hazardous waste.[17] For non-hazardous materials, the rinsate can typically be drain-disposed. After rinsing, deface or remove the label and dispose of the container in the appropriate recycling or trash bin.[15]

          Pathway B: Protocol for Hazardous Waste Disposal

          This is the default procedure for any waste that is hazardous, unknown, or where there is any doubt. This protocol ensures compliance with EPA and OSHA regulations.[2][18][19]

          Step 1: Container Selection and Waste Collection

          • Choose a Compatible Container: Use a container that is chemically compatible with the waste. For solids and aqueous solutions of this compound, a high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition, free of damage, and have a secure, leak-proof lid.[10][16][18]

          • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when actively adding waste.[17][18] This prevents spills and the release of vapors.

          Step 2: Labeling

          • Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[17][18]

          • Complete Information: The label must include:

            • The words "Hazardous Waste".

            • The full, unabbreviated chemical name(s) of all constituents. For mixtures, list all components and their approximate percentages.[17][18]

            • The date of accumulation.

            • The name of the principal investigator or laboratory contact.

          Step 3: Accumulation and Storage

          • Use a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[10][18][20]

          • Segregate Incompatibles: Store the waste container away from incompatible materials (e.g., strong oxidizers). Use secondary containment (such as a plastic tub) to contain potential leaks.[1][2][18]

          • Follow Storage Limits: Do not exceed the SAA volume limits (typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[10]

          Step 4: Requesting Pickup

          • Schedule Prompt Disposal: Once a waste container is full or has been in the lab for the maximum allowed time (often 6-12 months, per institutional policy and EPA regulations), contact your EH&S department to schedule a pickup.[2][10][20] Do not allow waste to accumulate.

          Section 4: Spill Management

          Immediate and correct response to a spill is a critical part of laboratory safety.

          • For a Small Spill (Solid):

            • Alert personnel in the immediate area.

            • Wear appropriate PPE (lab coat, gloves, safety glasses).

            • Gently sweep up the solid material, avoiding dust formation.[13]

            • Place the swept-up material and any contaminated cleaning supplies into a container, label it as hazardous waste, and dispose of it according to Pathway B.[21]

          • For a Large Spill:

            • Evacuate the area immediately.

            • Alert others and prevent entry into the spill zone.

            • Contact your institution's EH&S or emergency response team for cleanup.

          By adhering to this structured, decision-based approach, you ensure that the disposal of 3-amino-3-(4-butylphenyl)propanoic acid is conducted in a manner that is safe, compliant, and environmentally responsible. This commitment to rigorous safety protocols is the hallmark of a trustworthy and authoritative research environment.

          References

          • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
          • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). EHRS - University of Pennsylvania.
          • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
          • Hazardous Chemical Waste Management Guidelines. Columbia | Research.
          • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
          • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division.
          • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
          • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
          • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
          • VIII. Disposal Procedures for Non Hazardous Waste. SFA.
          • Best Practices for Managing Mixed Hazardous and Non-Hazardous Waste Streams. (2026, January 22). O6 Environmental.
          • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
          • How To Dispose Non-Hazardous Waste. (2020, June 30).
          • Safety Data Sheet for (S)-3-Amino-4-phenylbutanoic acid.
          • Non-Hazardous Materials and Waste Management Hierarchy. (2025, December 19). US EPA.
          • SAFETY DATA SHEET for Fmoc-(S)-3-amino-3-(4-methoxyphenyl)propionic acid. Santa Cruz Biotechnology.
          • SAFETY DATA SHEET for 3-(Boc-amino)-3-(4-chlorophenyl)propionicacid. (2025, December 22). Fisher Scientific.
          • 3-Amino-3-(4-ethylphenyl)propanoic acid 117391-52-3. Sigma-Aldrich.
          • SAFETY DATA SHEET for (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid. (2025, December 24). Fisher Scientific.
          • MATERIAL SAFETY DATA SHEET for (R)-2-(4-Butylphenyl)propanoic Acid. (2025, October 06). Pharmaffiliates.
          • SAFETY DATA SHEET for 3-N-BOC-Amino-3-(4-chlorophenyl)propionic acid. (2025, September 14). Thermo Fisher Scientific.
          • Safety data sheet for 3-(3-hydroxyphenyl)propanoic acid. (2023, February 15).
          • 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311. PubChem.
          • Material Safety Data Sheet for (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. (2004, October 05). Cole-Parmer.
          • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. (2024, September 18). Carl ROTH.
          • Hazardous Waste Disposal Guide. (2015, September 15). NSWAI.

          Sources

          ×

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

          Reactant of Route 1
          Reactant of Route 1
          Reactant of Route 1
          3-amino-3-(4-butylphenyl)propanoic Acid
          Reactant of Route 2
          Reactant of Route 2
          3-amino-3-(4-butylphenyl)propanoic Acid

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.